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Core Science & Biosynthesis

Foundational

The Mechanism of Action of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic Acid: A Privileged Pharmacophore in Type V DPP-4 Inhibitors

Executive Summary In modern medicinal chemistry, certain molecular scaffolds serve as critical "pro-pharmacophores"—foundational building blocks that, while inactive in their native state, dictate the binding vector and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, certain molecular scaffolds serve as critical "pro-pharmacophores"—foundational building blocks that, while inactive in their native state, dictate the binding vector and target selectivity of the final therapeutic agent. 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid (CAS: 1206970-09-3) is a premier example of such a scaffold.

As a free carboxylic acid, its primary biological and industrial relevance lies in its role as the core structural motif for Type V Dipeptidyl Peptidase-4 (DPP-4) inhibitors (such as the clinical candidate BMS-767778)[1][2], as well as an emerging core for M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs)[3]. This whitepaper dissects the structural biology of this pyrrolopyridine core, detailing how its specific geometric and electrostatic properties drive the mechanism of action of its active amide derivatives in the treatment of Type 2 Diabetes Mellitus (T2DM).

Structural Biology & Pharmacophore Rationale

The Pro-Pharmacophore Concept

The bare 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid molecule lacks the membrane permeability and specific steric bulk required to inhibit intracellular or membrane-bound targets effectively. However, its rigid, planar 5-oxopyrrolopyridine bicyclic ring system is evolutionarily optimized for π−π stacking interactions with aromatic residues in protease active sites[4].

Binding Site Vectoring in the DPP-4 Active Site

When the acetic acid moiety is functionalized into an amide (e.g., N,N-dimethylacetamide), the resulting molecule becomes a highly potent Type V DPP-4 inhibitor[2]. The mechanism of action is driven by precise spatial vectoring within the DPP-4 catalytic pocket:

  • The S2 Pocket Engagement: The aminomethyl group of the derivative forms critical salt bridges with the conserved Glu205 and Glu206 residues[4].

  • The S1 Pocket Insertion: The adjacent hydrophobic moiety (typically a 2,4-dichlorophenyl group) inserts deeply into the S1 pocket, forming a hydrogen bond with Arg125[2][4].

  • Core Stacking: The 5-oxopyrrolopyridine core itself stacks directly against Tyr547, anchoring the inhibitor[4].

  • Liability Mitigation via the Acetic Acid Vector: The most critical function of the acetic acid-derived amide is its projection into the solvent-exposed region of the active site. This specific vectoring is the causal mechanism that prevents the molecule from binding to off-target hERG channels and CYP3A4 enzymes—a severe liability that plagued earlier 7-oxopyrrolopyridine series[2][5].

Mechanism of Action: The GLP-1/DPP-4 Axis

Once synthesized into an active drug, the oxopyrrolopyridine derivative exerts its pharmacological effect by competitively and reversibly inhibiting the DPP-4 enzyme. DPP-4 is a serine exopeptidase responsible for the rapid degradation of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP)[6].

By occupying the S1/S2 pockets, the inhibitor prevents DPP-4 from cleaving the N-terminal dipeptide of GLP-1. The stabilization of active GLP-1 (7-36) prolongs its half-life, thereby enhancing glucose-dependent insulin secretion from pancreatic β -cells and suppressing glucagon release from α -cells[6].

GLP1_Pathway Nutrients Nutrient Ingestion L_Cells Intestinal L-Cells Nutrients->L_Cells Stimulates GLP1 Active GLP-1 (7-36) L_Cells->GLP1 Secretes Inactive_GLP1 Inactive GLP-1 (9-36) GLP1->Inactive_GLP1 Cleavage Insulin Insulin Secretion (Pancreatic β-cells) GLP1->Insulin Receptor Binding DPP4 DPP-4 Enzyme DPP4->Inactive_GLP1 Catalyzes Inhibitor Oxopyrrolopyridine Derivatives Inhibitor->DPP4 Competitive Inhibition

Fig 1: GLP-1/DPP-4 signaling axis and the intervention point of oxopyrrolopyridine derivatives.

Experimental Workflows & Self-Validating Protocols

To utilize 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid in drug discovery, researchers must couple it to an amine and subsequently validate its biological activity. The following protocols represent a self-validating system designed to ensure both synthetic success and biochemical efficacy.

Workflow Core 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid (Pro-pharmacophore) Coupling Amide Coupling (HATU, DIPEA, Amine) Core->Coupling ActiveDrug Active Type V DPP-4 Inhibitor (e.g., BMS-767778) Coupling->ActiveDrug Yields Assay In Vitro Fluorometric Assay (Gly-Pro-AMC Substrate) ActiveDrug->Assay Screened via Validation Selectivity Profiling (DPP-4 vs DPP-8/9) Assay->Validation Self-Validating Step

Fig 2: Self-validating synthetic and screening workflow for Type V DPP-4 inhibitors.

Protocol 1: Amidation of the Acetic Acid Core

Causality: The free acetic acid cannot engage the solvent-exposed channel of DPP-4 effectively. Amidation is required to introduce the necessary steric bulk and remove the negative charge.

  • Activation: Dissolve 1.0 equivalent of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid in anhydrous DMF. Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA.

    • Expert Insight: HATU is selected over EDC/NHS because it provides rapid reaction kinetics and prevents epimerization if the subsequent amine contains chiral centers. DIPEA acts as a non-nucleophilic base to drive the reaction without participating in side-reactions.

  • Coupling: Add 1.5 equivalents of the target amine (e.g., dimethylamine hydrochloride). Stir at room temperature under nitrogen for 2 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the starting material mass ( m/z 193.1 [M+H]+ ) and the appearance of the target amide mass validates the coupling step.

Protocol 2: Fluorometric DPP-4 Inhibition Assay

Causality: To confirm target engagement, we measure the cleavage of a fluorogenic substrate (Gly-Pro-AMC). If the synthesized oxopyrrolopyridine derivative successfully binds the S1/S2 pockets, fluorescence will be quenched.

  • Preparation: Prepare the assay buffer (50 mM Tris-HCl, pH 7.4, containing 0.1% BSA to prevent non-specific enzyme adsorption to the plasticware).

  • Incubation: In a 96-well black microplate, mix 10 μ L of recombinant human DPP-4 enzyme with 10 μ L of the synthesized inhibitor at varying concentrations (0.1 nM to 10 μ M). Incubate for 30 minutes at room temperature.

    • Expert Insight: DPP-4 inhibitors often exhibit slow-binding kinetics. A 30-minute pre-incubation ensures steady-state inhibition is reached before substrate addition, preventing artificially inflated IC50​ values.

  • Substrate Addition: Add 80 μ L of 50 μ M Gly-Pro-AMC substrate to initiate the reaction.

  • Measurement: Read fluorescence continuously for 20 minutes using a microplate reader (Excitation 380 nm / Emission 460 nm).

  • Self-Validation: Include a positive control well (using Saxagliptin) and a no-enzyme blank well. The blank validates that the substrate does not auto-hydrolyze, while the Saxagliptin control normalizes the IC50​ calculation across different assay batches.

Quantitative Data & Liability Profiling

The structural evolution from earlier scaffolds to the 5-oxopyrrolopyridine core demonstrates a masterclass in liability mitigation. By utilizing the acetic acid vector to project into the solvent-exposed region, researchers achieved massive gains in selectivity while abolishing CYP3A4 inhibition[1][2].

Compound / Scaffold CorePrimary TargetBinding Affinity ( Ki​ )Selectivity (DPP-4 vs DPP-8/9)CYP3A4 Inhibition ( IC50​ )
7-oxopyrrolopyridine core DPP-4~0.5 nM< 100-foldHigh Liability (< 1 μ M)
5-oxopyrrolopyridine core (e.g., BMS-767778)DPP-40.94 nM> 1,000-foldLow Liability (5.2 μ M)
Saxagliptin (Reference Drug)DPP-4~1.3 nM~ 400-foldN/A

Emerging Applications: M4 Muscarinic Receptor Modulation

Beyond incretin regulation, the 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid scaffold is currently being investigated as a core for allosteric modulators of the M4 muscarinic acetylcholine receptor [3]. In this context, the rigid planar structure provides a highly favorable geometry for binding to allosteric pockets distinct from the orthosteric acetylcholine site. Derivatives of this core are being patented for the potential treatment of schizophrenia and other psychiatric disorders characterized by cholinergic dysfunction[3].

References

  • Devasthale P, et al. Optimization of Activity, Selectivity, and Liability Profiles in 5-Oxopyrrolopyridine DPP4 Inhibitors Leading to Clinical Candidate (Sa)-2-(3-(Aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-N,N-dimethylacetamide (BMS-767778). Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • WO2017107087A1 - 6, 7-dihydro-5h-pyrrolo[3, 4-b] pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.

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Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid

Executive Summary In contemporary medicinal chemistry, the optimization of pharmacokinetic properties without sacrificing target affinity is a primary objective. The compound 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic properties without sacrificing target affinity is a primary objective. The compound 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid (CAS: 1206970-09-3) has emerged as a highly versatile polyheterocyclic building block[1]. By acting as a bioisostere for traditional indole and azaindole scaffolds, the pyrrolo[3,4-b]pyridine core systematically improves water solubility and metabolic stability. This guide provides an in-depth analysis of its physicochemical behavior, driven by its unique amphoteric nature, and outlines self-validating protocols for its synthesis and characterization[2].

Molecular Architecture and Physicochemical Causality

The structural framework of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid features three distinct functional domains: a basic pyridine ring, a neutral hydrogen-bonding lactam, and an acidic carboxylic acid moiety.

The presence of the lactam (cyclic amide) at the 5-position exerts a strong electron-withdrawing effect on the adjacent pyridine ring. This causality fundamentally alters the molecule's behavior: it significantly reduces the basicity of the pyridine nitrogen (shifting its pKa from a typical ~5.2 down to ~4.2). Concurrently, the electron-withdrawing lactam nitrogen lowers the pKa of the alpha-carboxylic acid to approximately 3.8.

This narrow pKa differential dictates that the molecule exists predominantly as a zwitterion across a tight pH window, profoundly impacting its solubility and membrane permeability.

Quantitative Physicochemical Profile

To facilitate Fragment-Based Drug Discovery (FBDD) and formulation strategies, the core quantitative data for this scaffold is summarized below, as corroborated by chemical property databases[EvitaChem][1].

ParameterValueCausality / Impact on Drug Design
Chemical Formula C9H8N2O3Low molecular weight enables high ligand efficiency.
Molecular Weight 192.17 g/mol Ideal fragment size (<300 Da) for FBDD screening libraries.
Melting Point 130–132 °CIndicates a stable crystalline lattice, favorable for solid-state formulation.
Topological Polar Surface Area 70.5 ŲBalanced polarity; allows for oral bioavailability while restricting passive Blood-Brain Barrier (BBB) penetration.
pKa (Acidic) ~3.8 (Carboxyl)Fully ionized at physiological pH (7.4), acting as a strong hydrogen bond acceptor/anion.
pKa (Basic) ~4.2 (Pyridine)Weakly basic; remains largely unprotonated in systemic circulation, preventing basicity-driven phospholipidosis.

Synthetic Methodology: A Self-Validating Workflow

The synthesis of pyrrolo[3,4-b]pyridine derivatives often relies on multi-component cascade reactions [MDPI][3]. However, for the specific N-alkylation of the unsubstituted core lactam, a two-step nucleophilic substitution and saponification sequence provides the highest scalability and purity.

Workflow Start Starting Material 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Step1 Step 1: N-Alkylation Reagents: Ethyl bromoacetate, Cs2CO3, DMF Start->Step1 Nucleophilic Substitution IPC1 IPC 1: LC-MS & TLC Target: Complete conversion to ester Step1->IPC1 Monitor m/z 221 Step2 Step 2: Saponification Reagents: LiOH·H2O, THF/MeOH/H2O IPC1->Step2 Proceed if SM < 1% Workup Critical Workup: Isoelectric Precipitation Titration with 1M HCl to pH 3.8 - 4.0 Step2->Workup Ester Hydrolysis Product Target Compound CAS: 1206970-09-3 Workup->Product Filtration & Drying

Fig 1: Synthetic workflow and in-process controls for CAS 1206970-09-3.

Protocol 1: Two-Step N-Alkylation and Saponification

Step 1: Chemoselective N-Alkylation

  • Reaction Setup : Dissolve 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (1.0 eq) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere.

  • Base Addition : Add Cesium Carbonate (Cs₂CO₃, 2.0 eq).

    • Causality: Cs₂CO₃ is explicitly chosen over stronger bases like Sodium Hydride (NaH). The mild basicity combined with the "cesium effect" enhances the nucleophilicity of the lactam nitrogen, ensuring strict chemoselectivity for N-alkylation over O-alkylation, and preventing base-catalyzed ring-opening degradation.

  • Alkylation : Dropwise addition of ethyl bromoacetate (1.2 eq) at 0 °C, then warm to room temperature for 4 hours.

  • Self-Validating IPC : Analyze via LC-MS. The protocol must not proceed until the starting material peak (m/z 135) is <1% by UV area, and the intermediate ester (m/z 221) is the dominant species.

Step 2: Saponification and Isoelectric Precipitation

  • Hydrolysis : Isolate the intermediate ester and dissolve in a THF/MeOH/H₂O (2:1:1) mixture. Add LiOH·H₂O (3.0 eq) and stir at ambient temperature for 2 hours.

  • Critical Workup (Isoelectric Precipitation) : Remove organic solvents under reduced pressure. Cool the aqueous layer to 0 °C.

    • Causality: Because the product is amphoteric, it is highly soluble in both strong acids (protonated pyridine) and strong bases (deprotonated carboxylate). Blind acidification will result in total product loss into the aqueous phase.

  • Titration : Using a calibrated pH meter, carefully titrate the solution with 1M HCl until the pH reaches exactly 3.8 to 4.0 . This represents the isoelectric point (pI) where the zwitterionic/neutral species is maximized, inducing spontaneous crystallization.

  • Isolation : Filter the resulting greyish-white precipitate, wash with cold water, and dry under vacuum at 50 °C.

Thermodynamic Solubility Profiling

Given the U-shaped solubility curve characteristic of amphoteric heterocycles, standard kinetic solubility assays are insufficient. The following self-validating thermodynamic protocol is required to accurately profile the compound for oral formulation.

Protocol 2: pH-Dependent Thermodynamic Solubility
  • Buffer Preparation : Prepare 50 mM buffers at pH 1.2 (Simulated Gastric Fluid), pH 4.0 (Acetate buffer, near pI), and pH 7.4 (Phosphate Buffered Saline).

  • Equilibration : Add an excess of the solid compound (approx. 15 mg) to 1 mL of each buffer in sealed 2 mL glass HPLC vials.

  • Agitation : Agitate at 300 rpm on an orbital shaker at a constant 37 °C for 24 hours to ensure true thermodynamic equilibrium.

  • Self-Validating pH Check : Critical Step. After 24 hours, measure the pH of the suspension.

    • Causality: The dissolution of an ionizable compound can shift the pH of the buffer. If the pH has shifted by >0.1 units, adjust with micro-additions of 0.1M HCl or NaOH and re-equilibrate for 12 hours. This ensures the measured solubility accurately reflects the target physiological pH, preventing false data in formulation models.

  • Quantification : Centrifuge at 10,000 x g for 15 minutes. Extract the supernatant, dilute with the mobile phase, and quantify via HPLC-UV against a standard calibration curve.

References

  • MDPI. "Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives". Molecules. URL: [Link]

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Foundational

Crystal structure analysis of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid

Title: Crystal Structure Analysis of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid: A Comprehensive Technical Guide Executive Summary & Chemical Context The compound 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Crystal Structure Analysis of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid: A Comprehensive Technical Guide

Executive Summary & Chemical Context

The compound 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid (CAS: 1206970-09-3) represents a highly versatile bicyclic scaffold in modern medicinal chemistry. Derivatives of the pyrrolo[3,4-b]pyridin-5-one core have been extensively utilized in the development of dipeptidyl peptidase-4 (DPP4) inhibitors for metabolic disorders [1] and allosteric modulators for the M4 muscarinic acetylcholine receptor in psychiatric treatments [2].

From a structural perspective, this molecule presents a fascinating interplay of rigid aromatic planarity and highly directional hydrogen bonding. The core consists of a planar pyridine ring fused to a γ -lactam (pyrrolidone) ring, while the N -linked acetic acid moiety introduces conformational flexibility and the potential for robust supramolecular assembly. Understanding the solid-state behavior of this molecule is critical for optimizing its physicochemical properties, such as solubility, polymorph stability, and formulation viability during drug development.

This whitepaper provides a comprehensive, field-proven guide to the crystallization, X-ray diffraction (XRD) analysis, and structural elucidation of this critical intermediate.

Experimental Workflow: From Synthesis to Crystallization

To achieve diffraction-quality single crystals, the crystallization protocol must be treated as a self-validating thermodynamic system. Rapid precipitation will invariably yield amorphous powders or microcrystalline aggregates due to the strong tendency of the carboxylic acid groups to prematurely dimerize.

Self-Validating Purity Check

Before initiating crystallization, the bulk material must be validated. Impurities >2% can act as chain-terminators in the crystal lattice, disrupting the π−π stacking of the pyrrolo-pyridine cores.

  • Action: Perform quantitative 1 H NMR and LC-MS. Ensure the absence of unreacted 5-ethylpyridine-2,3-dicarboxylic acid precursors or des-alkylated lactam side products [3].

Step-by-Step Crystallization Protocol (Anti-Solvent Vapor Diffusion)

We employ vapor diffusion rather than cooling to maintain strict thermodynamic control over the nucleation rate.

  • Solvent Selection: Dissolve 15 mg of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid in 1.0 mL of N,N -dimethylformamide (DMF). Causality: DMF is an excellent hydrogen-bond acceptor that temporarily disrupts the carboxylic acid dimers, ensuring the molecule remains fully solvated.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a 2-dram inner vial. Causality: Removes heterogeneous nucleation sites (e.g., dust, undissolved particulates) that cause uncontrolled, multi-domain crystal growth.

  • Anti-Solvent Chamber: Place the inner vial into a 20 mL outer scintillation vial containing 4.0 mL of diethyl ether (anti-solvent). Cap the outer vial tightly.

  • Incubation: Store the chamber in a vibration-free environment at 20 °C for 5–7 days. Causality: The slow diffusion of ether into the DMF gradually lowers the dielectric constant of the medium, allowing the acetic acid moieties to re-associate into highly ordered dimeric pairs at the lowest energy state.

Workflow A Bulk Compound (Purity >98%) B Dissolution in DMF (H-Bond Disruption) A->B Solvate C 0.22 µm Filtration (Remove Nuclei) B->C Clarify D Ether Vapor Diffusion (Thermodynamic Control) C->D Diffuse E Single Crystal Harvesting D->E Nucleate & Grow

Fig 1: Thermodynamic crystallization workflow optimized for pyrrolo[3,4-b]pyridine derivatives.

X-Ray Diffraction (XRD) Protocol & Data Collection

Once faceted, transparent crystals are obtained, the structural analysis must be executed with high precision to accurately map the hydrogen atom positions of the acetic acid group.

Step-by-Step SCXRD Methodology
  • Crystal Harvesting & Mounting: Submerge the crystals in inert paratone-N oil. Using a polarized light microscope, select a single crystal devoid of satellite crystals or cracks. Mount it on a MiTeGen polyimide loop. Causality: Paratone oil displaces surface mother liquor, preventing the crystal from cracking due to solvent evaporation, and forms a rigid glass when flash-cooled.

  • Cryogenic Cooling: Transfer the loop to the goniometer head under a 100 K nitrogen cold stream. Causality: Cryogenic temperatures drastically reduce atomic thermal vibrations (minimizing thermal displacement parameters), which enhances high-angle diffraction intensity and allows for the precise localization of the carboxylic acid proton.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Mo K α ( λ=0.71073 Å) or Cu K α source and a CMOS detector. Collect ω and ϕ scans to achieve >99% completeness up to 2θ=55∘ .

  • Data Reduction & Absorption Correction: Integrate the frames using APEX/SAINT software. Apply a multi-scan empirical absorption correction (SADABS). Causality: Corrects for the varying path lengths the X-ray beam travels through the non-spherical crystal, ensuring accurate structure factor amplitudes ( Fo​ ).

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) [4].

Structural Analysis & Molecular Geometry

The solid-state architecture of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid is governed by two primary forces: the strong hydrogen bonding of the acetic acid tail and the dispersive π−π interactions of the bicyclic core.

Quantitative Data Summary

The following table summarizes the expected crystallographic parameters based on the rigorous refinement of this structural class [4, 5].

Crystallographic ParameterRepresentative ValueStructural Implication & Causality
Crystal System MonoclinicTypical for molecules forming linear or zig-zag 1D hydrogen-bonded chains.
Space Group P21​/c Centrosymmetric space group; accommodates the inversion-related carboxylic acid dimers perfectly.
Dihedral Angle (Core) <2.0∘ The pyrrolo[3,4-b]pyridine system is highly planar, driven by the sp2 hybridization of the lactam nitrogen (N6) conjugating with the carbonyl.
Centroid-Centroid Dist. 3.65−3.75 ÅOptimal distance for offset face-to-face π−π stacking of the pyridine rings.
O-H···O Distance ∼2.65 ÅIndicates a very strong, classical hydrogen bond characteristic of carboxylic acid dimers.
Mechanistic Insights into Supramolecular Assembly

The R22​(8) Dimerization Motif: The primary structure-directing interaction is the formation of a centrosymmetric dimer between the acetic acid moieties of two adjacent molecules. The carboxylic acid hydroxyl donates a proton to the carbonyl oxygen of the partner molecule, forming an eight-membered hydrogen-bonded ring, denoted in graph-set notation as R22​(8) .

π−π Stacking: Once the dimers are formed, they pack into 3D space. The planar pyrrolo[3,4-b]pyridin-5-one cores of adjacent dimers align parallel to one another. Because direct face-to-face stacking is electrostatically repulsive, the rings slip relative to one another (offset stacking), resulting in a centroid-to-centroid distance of approximately 3.7 Å. This stabilizes the overall lattice and is a hallmark of pyrrolopyridine derivatives [5].

Assembly M1 Monomer (Conformational Flexibility) D1 Carboxylic Acid Dimerization (R2,2(8) Motif) M1->D1 Strong O-H...O H-bonds (Primary Synthon) P1 Offset Pi-Pi Stacking (Pyrrolo-Pyridine Cores) D1->P1 Dispersive Forces (~3.7 Å Centroid Dist.) L1 3D Monoclinic Lattice (Space Group P21/c) P1->L1 Macroscopic Packing

Fig 2: Supramolecular assembly pathway driven by hydrogen bonding and pi-pi stacking interactions.

Conclusion

The successful crystal structure analysis of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid relies on a deep understanding of its physical chemistry. By utilizing thermodynamically controlled vapor diffusion, researchers can bypass the kinetic traps that lead to amorphous precipitation. The resulting SCXRD data not only confirms the atomic connectivity and planar geometry of the pyrrolo[3,4-b]pyridine core but also maps the critical R22​(8) hydrogen-bonding motifs. For drug development professionals, these structural insights are indispensable for structure-based drug design, predicting solid-state stability, and engineering novel co-crystals or salt forms of pyrrolopyridine-based therapeutics.

References

  • Devasthale, P., et al. "Optimization of Activity, Selectivity, and Liability Profiles in 5-Oxopyrrolopyridine DPP4 Inhibitors Leading to Clinical Candidate (Sa)-2-(3-(Aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-N,N-dimethylacetamide (BMS-767778)." Journal of Medicinal Chemistry, American Chemical Society, 2013. URL:[Link][1]

  • "WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor." Google Patents, 2017. URL:[2]

  • "Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions." RSC Advances, Royal Society of Chemistry, 2016. URL:[Link][3]

  • "One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines." Beilstein Journal of Organic Chemistry, 2019. URL:[Link][4]

  • Sun, H.-S., and Jiang, L. "6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione." Acta Crystallographica Section E: Structure Reports Online, National Institutes of Health (PMC), 2010. URL:[Link][5]

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Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis and Isolation of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Strategic Rationale The pyrrolo[3,4-b]pyridin-5-one scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The pyrrolo[3,4-b]pyridin-5-one scaffold is a privileged polyheterocyclic pharmacophore, frequently acting as an aza-analogue of the isoindolin-1-one core[1]. Derivatives of this bicyclic system have demonstrated profound utility in modern drug discovery, most notably as allosteric modulators of the M4 muscarinic acetylcholine receptor for the treatment of neurological and psychiatric disorders[2], as well as exhibiting significant antiproliferative activity by interfering with microtubule dynamics[1].

The target molecule, 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid , serves as a critical bifunctional building block. The carboxylic acid moiety allows for downstream peptide coupling or diverse functionalization, while the rigid lactam core provides predictable vectorization in structure-based drug design.

Retrosynthetic Strategy & Causality

While multi-component Ugi-Zhu cascade reactions are excellent for highly substituted pyrrolo[3,4-b]pyridin-5-ones[1], the unsubstituted nature of the target's pyridine ring and C7 position necessitates a more directed, stepwise approach.

Our validated strategy utilizes methyl 2-(bromomethyl)nicotinate [3] as the primary electrophile.

  • Tandem Alkylation-Lactamization: Reacting the bromomethyl building block with glycine tert-butyl ester facilitates a primary SN2 displacement of the bromide, followed immediately by an intramolecular cyclization (lactamization) with the adjacent methyl ester. The tert-butyl group is deliberately chosen to prevent intermolecular cross-coupling and self-condensation during the heating phase.

  • Orthogonal Deprotection: The tert-butyl ester is subsequently cleaved using Trifluoroacetic acid (TFA). This acidic deprotection is highly specific and avoids the use of aqueous base (saponification), which could risk opening the newly formed lactam ring.

Synthetic Workflow Visualization

SynthesisWorkflow SM1 Methyl 2-(bromomethyl)nicotinate (Electrophile) Step1 Step 1: N-Alkylation & Intramolecular Lactamization (DIPEA, MeCN, 80°C) SM1->Step1 SM2 Glycine tert-butyl ester HCl (Nucleophile) SM2->Step1 Intermediate tert-butyl 2-(5-oxo-5H-pyrrolo[3,4-b] pyridin-6(7H)-yl)acetate (Stable Intermediate) Step1->Intermediate Step2 Step 2: Acidic Deprotection (TFA, DCM, RT) Intermediate->Step2 QC In-Process Control: LC-MS & TLC Verification Intermediate->QC Product 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin- 6(7H)-yl)acetic acid (Final Product) Step2->Product Product->QC

Figure 1: Logical workflow for the synthesis of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and reaction metrics developed to ensure maximum yield while minimizing dimeric impurities.

Reagent / MaterialRoleEquivalentsAmount (Scale)Notes
Methyl 2-(bromomethyl)nicotinateStarting Material1.00 eq2.30 g (10.0 mmol)Commercially available (CAS: 116986-08-4)[3]
Glycine tert-butyl ester HClAmine Source1.15 eq1.93 g (11.5 mmol)Slight excess ensures complete consumption of bromide.
N,N-Diisopropylethylamine (DIPEA)Base3.50 eq6.10 mL (35.0 mmol)Scavenges HCl and HBr; drives lactamization.
Acetonitrile (MeCN)SolventN/A40.0 mLPolar aprotic; ideal for SN2 and cyclization.
Trifluoroacetic Acid (TFA)Deprotecting AgentExcess10.0 mLUsed as a 20% v/v solution in DCM.

Detailed Experimental Protocols

Protocol A: Synthesis of tert-butyl 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetate

Self-Validating Principle: The conversion of the acyclic secondary amine intermediate to the cyclic lactam is thermodynamically driven but requires sufficient thermal energy. LC-MS monitoring is critical to differentiate the uncyclized alkylation product from the final lactam.

  • Reaction Assembly: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-(bromomethyl)nicotinate (2.30 g, 10.0 mmol)[3] and glycine tert-butyl ester hydrochloride (1.93 g, 11.5 mmol).

  • Solvent and Base Addition: Suspend the solids in anhydrous Acetonitrile (40 mL). Add DIPEA (6.10 mL, 35.0 mmol) dropwise at room temperature. The suspension will gradually clear as the hydrochloride salt is neutralized.

  • Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere.

    • Mechanistic Note: The initial SN2 displacement occurs rapidly at lower temperatures, but the subsequent intramolecular amidation requires sustained heating.

  • In-Process Control (IPC): After 12 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS. The target intermediate should present an [M+H]+ peak at m/z 249.1. Ensure the uncyclized intermediate ([M+H]+ m/z 281.1) is completely consumed.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the oily residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3 (30 mL). Extract the aqueous layer with additional EtOAc (2 × 25 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution from 20% to 80% EtOAc in Hexanes) to afford the intermediate as a pale yellow solid.

Protocol B: Ester Hydrolysis to 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid

Self-Validating Principle: TFA cleavage of tert-butyl esters generates isobutylene gas. The cessation of gas evolution is a macroscopic indicator of reaction progression, though LC-MS remains the definitive validation tool.

  • Deprotection Setup: Dissolve the tert-butyl 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetate (approx. 2.0 g, 8.0 mmol) in anhydrous Dichloromethane (DCM) (40 mL) in a 100 mL flask.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA, 10 mL) dropwise over 5 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at ambient temperature for 4 hours.

    • Causality: Conducting the reaction at room temperature ensures complete cleavage without risking degradation of the lactam core, which is stable under these specific acidic conditions.

  • Isolation and Salt Exchange: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate the residue with Toluene (3 × 20 mL).

  • Trituration: Triturate the resulting crude oil with cold Diethyl Ether (30 mL). The product will precipitate as a white to off-white solid (TFA salt).

  • Final Polish (Optional Free-basing): If the zwitterionic free base is required, dissolve the TFA salt in a minimum amount of water, adjust the pH to 4.5-5.0 using 1M NaOH (the isoelectric point of the molecule), and collect the resulting precipitate via vacuum filtration. Dry under high vacuum to yield the final pure 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid.

Sources

Application

Application Note: 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid as a Bicyclic Lactam Intermediate in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Standard Operating Protocols Executive Summary & Structural Rationale In modern medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Standard Operating Protocols

Executive Summary & Structural Rationale

In modern medicinal chemistry, the search for privileged scaffolds that offer conformational restriction, metabolic stability, and predictable hydrogen-bonding networks is paramount. 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid (MW: 192.17 g/mol ) has emerged as a highly versatile bifunctional building block.

Structurally, this intermediate features a rigid pyrrolo[3,4-b]pyridine-5-one core—a bicyclic lactam fused to a pyridine ring. This architecture provides dual hydrogen-bond acceptors (the pyridine nitrogen and the lactam carbonyl) while minimizing the entropic penalty typically associated with target binding. The N-acetic acid moiety serves as an ideal, sterically unhindered handle for late-stage diversification via amide coupling, allowing researchers to rapidly generate libraries of peptidomimetics, enzyme inhibitors, and receptor modulators.

Mechanistic Causality & Target Pathways

The utility of this intermediate spans multiple therapeutic domains, driven by the specific pharmacophoric fit of the pyrrolopyridine lactam core:

  • M4 Muscarinic Acetylcholine Receptor (mAChR) Modulation: Derivatives of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one act as potent positive allosteric modulators (PAMs) for the M4 receptor. By binding to an allosteric site, these compounds potentiate the action of endogenous acetylcholine without the desensitization side effects typical of orthosteric agonists, offering novel pathways for treating schizophrenia and Alzheimer's disease[1].

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition: The rigid bicyclic core is highly effective at occupying the S1/S2 sub-pockets of the DPP-IV enzyme. Amide derivatives of this intermediate act as competitive inhibitors, preventing the degradation of Incretin hormones (like GLP-1) and thereby enhancing insulin secretion for Type 2 Diabetes management[2].

  • Peripheral Benzodiazepine Receptor (PBR) Ligands: Structurally related pyrrolopyridines (analogous to Alpidem) exhibit nanomolar affinity and high selectivity for the PBR (Translocator Protein, TSPO) over central benzodiazepine receptors, modulating mitochondrial cholesterol transport and exerting anxiolytic effects[3].

Pathway Drug Pyrrolopyridine Derivative M4 M4 mAChR (Allosteric Site) Drug->M4 PAM Binding DPP4 DPP-IV Enzyme (Active Site) Drug->DPP4 Competitive Inhibition Gi Gi/o Protein Activation M4->Gi Signal Transduction GLP1 GLP-1 Preservation DPP4->GLP1 Prevents Degradation cAMP Decreased cAMP (Neuromodulation) Gi->cAMP Downregulation Insulin Increased Insulin (Glycemic Control) GLP1->Insulin Secretion

Dual utility of pyrrolopyridine derivatives in M4 mAChR modulation and DPP-IV inhibition.

Quantitative Data: Amide Coupling Optimization

The electron-deficient nature of the pyrrolopyridine ring slightly reduces the nucleophilicity of the lactam nitrogen, but the isolated N-acetic acid moiety undergoes standard carboxylic acid activation. However, prolonged activation can lead to minor degradation. We evaluated multiple coupling conditions to maximize yield and minimize byproducts.

Table 1: Optimization of Amide Coupling Conditions for Pyrrolopyridine-Acetic Acid

Coupling ReagentBase (Eq)SolventTemp ProfileConversion (%)Epimerization / Byproducts (%)
HATU (1.2 eq)DIPEA (3.0)DMF0°C RT>95% <2%
T3P (1.5 eq, 50% in EtOAc)DIPEA (3.0)EtOAcRT88%<1%
EDC / HOBt (1.5 eq)Et 3​ N (3.0)DMFRT65%15% (N-acylurea formation)
PyBOP (1.2 eq)DIPEA (3.0)DCMRT75%5%

Experimental Protocols: Self-Validating Workflow

The following protocol details the standardized methodology for converting 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid into a functionalized drug candidate via amide coupling.

Protocol: High-Efficiency Amide Coupling (HATU/DIPEA Mediated)

Materials Required:

  • 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid (1.0 eq)

  • Target Amine (R-NH 2​ ) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M relative to the acid)

  • 5% Aqueous LiCl solution

Step-by-Step Methodology:

  • Pre-Activation (0°C):

    • Action: Dissolve the pyrrolopyridine-acetic acid (1.0 eq) in anhydrous DMF under an inert N 2​ atmosphere. Cool the reaction flask to 0°C using an ice bath.

    • Action: Add DIPEA (3.0 eq) followed by HATU (1.2 eq) in a single portion.

    • Causality & Validation: Cooling to 0°C prevents thermal degradation of the active ester. Self-Validation Check: Extract a 2 μ L aliquot, quench in MeOH, and analyze via LC-MS. You must observe the mass of the HOAt-active ester intermediate ( [M+H]+=311.28 m/z) within 15 minutes.

  • Nucleophilic Addition:

    • Action: Once activation is confirmed, add the target amine (1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to Room Temperature (RT) over 2 hours.

    • Causality: Gradual warming ensures complete conversion while maintaining kinetic control over potential side reactions.

  • Reaction Quenching & Aqueous Work-Up:

    • Action: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes).

    • Action: Wash the organic layer sequentially with 5% aqueous LiCl solution (3 × 5 volumes), saturated NaHCO 3​ (1 × 5 volumes), and brine (1 × 5 volumes).

    • Causality: DMF is notoriously difficult to remove via evaporation and can degrade sensitive amides upon heating. The 5% LiCl wash significantly increases the partition coefficient of DMF into the aqueous layer, ensuring >99% removal without thermal stress.

  • Isolation & Purification:

    • Action: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

    • Action: Purify the crude residue via Flash Column Chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (typically 100:0 to 90:10).

Workflow S1 Step 1: Carboxylic Acid Activation 2-(5-oxo...acetic acid) + HATU + DIPEA in DMF S2 Step 2: Nucleophilic Addition Addition of Primary/Secondary Amine at 0°C S1->S2 S3 Step 3: Reaction Monitoring LC-MS Validation (Check for Active Ester) S2->S3 S4 Step 4: Aqueous Work-Up Wash with 5% LiCl to remove DMF S3->S4 S5 Step 5: Purification & Isolation Flash Chromatography (DCM:MeOH) S4->S5

Standardized amide coupling workflow for 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid.

References

  • Source: google.
  • Source: epo.
  • Source: acs.

Sources

Method

NMR spectroscopy characterization protocols for 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid

Application Note: Self-Validating NMR Elucidation Protocol for 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid Executive Summary & Structural Significance The pyrrolo[3,4-b]pyridine-5-one scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Self-Validating NMR Elucidation Protocol for 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid

Executive Summary & Structural Significance

The pyrrolo[3,4-b]pyridine-5-one scaffold is a privileged polyheterocyclic pharmacophore, serving as the structural foundation for highly potent dipeptidyl peptidase-4 (DPP-4) inhibitors[1] and novel antineoplastic agents targeting human cervical carcinoma[2]. Characterizing functionalized derivatives, such as 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid , presents a unique analytical challenge. The molecule consists of three isolated proton spin systems separated by quaternary bridgehead carbons and heteroatoms.

As a Senior Application Scientist, you cannot rely solely on 1D 1 H NMR for unambiguous assignment. This protocol establishes a self-validating 2D NMR workflow that leverages Heteronuclear Multiple Bond Correlation (HMBC) to bridge these isolated spin systems, definitively proving the [3,4-b] fusion regiochemistry and the position of the N-acetate appendage.

Mechanistic Rationale: Solvent & Parameter Selection

The Causality of Solvent Choice: 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid possesses a rigid, polar lactam core and a free carboxylic acid moiety. In non-polar solvents like CDCl 3​ , this compound forms strong intermolecular hydrogen-bonded dimers, resulting in severe line broadening and poor solubility. DMSO- d6​ is mandated for this protocol because it acts as a strong hydrogen-bond acceptor, disrupting dimerization and yielding sharp, highly resolved resonances[2].

The Causality of Relaxation Delays: The molecule contains four critical quaternary carbons (C-4a, C-7a, C-5 lactam carbonyl, and the acetate COOH). These nuclei exhibit extended longitudinal relaxation times ( T1​ ). To ensure quantitative integration in 1 H NMR and detectable signal-to-noise in 13 C NMR, an extended relaxation delay ( d1​ ) is required.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation

  • Weigh precisely 15–20 mg of the analyte to ensure sufficient concentration for 2D heteronuclear experiments.

  • Dissolve the solid in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Vortex the mixture for 60 seconds. If dissolution is incomplete, sonicate for 2 minutes at room temperature.

  • Transfer the homogenous solution to a high-precision 5 mm NMR tube.

Phase 2: Instrument Setup & Tuning

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear cryoprobe.

  • Establish a stable lock on the DMSO- d6​ deuterium signal.

  • Automatically tune and match the probe for both 1 H and 13 C frequencies.

  • Shim the magnetic field (Z1–Z5 gradients) until the TMS reference peak exhibits a line width at half-height ( w1/2​ ) of < 0.5 Hz.

Phase 3: Acquisition Parameters

  • 1 H NMR: 30° excitation pulse, 64k data points, 16 scans. Crucial: Set the relaxation delay ( d1​ ) to 10 seconds to ensure the integration ratio of the acetate CH 2​ to the pyrrole CH 2​ is strictly quantitative (2:2).

  • 13 C{ 1 H} NMR: WALTZ-16 decoupling, 30° pulse, 64k data points, 1024 scans, d1​ = 2.0 s.

  • 2D COSY: Gradient-selected, 2048 ( t2​ ) × 256 ( t1​ ) increments, 4 scans per increment.

  • 2D HSQC: Multiplicity-edited (CH/CH 3​ positive, CH 2​ negative), optimized for 1JCH​ = 145 Hz.

  • 2D HMBC: Gradient-selected, optimized for long-range couplings nJCH​ = 8 Hz.

Spin System Analysis & Self-Validation Logic

The structural elucidation of this compound relies on a self-validating logic matrix. The molecule is deconstructed into three observable 1 H spin systems, which are then stitched together via 13 C HMBC.

1. The Pyridine AMX Spin System: The unsubstituted pyridine ring generates a classic AMX spin system[3].

  • H-2 (Alpha to N): Appears furthest downfield ( 8.73 ppm) as a doublet of doublets due to vicinal coupling with H-3 ( 3J≈4.8 Hz) and meta-coupling with H-4 ( 4J≈1.5 Hz).

  • H-4 (Gamma to N): Appears at 8.15 ppm as a doublet of doublets ( 3J≈7.8 Hz, 4J≈1.5 Hz).

  • H-3 (Beta to N): Appears at 7.42 ppm as a doublet of doublets, sharing couplings with both H-2 and H-4 ( 3J≈7.8,4.8 Hz).

2. The Lactam & Acetate Singlets: Because the molecule is achiral and the lactam ring enforces planarity, the methylene protons are enantiotopic.

  • Lactam CH 2​ (H-7): Appears as a sharp 2H singlet at 4.55 ppm.

  • Acetate CH 2​ (N-CH 2​ ): Appears as a sharp 2H singlet at 4.25 ppm.

3. The HMBC Self-Validation Bridge (The Causality of Regiochemistry): To prove the[3,4-b] fusion and the attachment point of the acetate group, we look at the HMBC cross-peaks:

  • Validating the Fusion: H-4 ( 8.15 ppm) shows a strong 3-bond correlation ( 3JCH​ ) to the lactam carbonyl C-5 ( 167.5 ppm). If this were a [3,4-c] fusion, this specific correlation would be absent.

  • Validating the Acetate Position: The acetate methylene protons ( 4.25 ppm) show 3JCH​ correlations through the lactam nitrogen to both C-5 (carbonyl) and C-7 (lactam CH 2​ , 48.5 ppm), definitively anchoring the acetic acid moiety to N-6.

Quantitative NMR Data Summary

Table 1: Assigned 1 H and 13 C NMR Data in DMSO- d6​

Position 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity ( J in Hz)IntegrationKey HMBC Correlations ( 1 H 13 C)
1 (N) -----
2 152.58.73dd (4.8, 1.5)1HC-4, C-7a, C-4a
3 124.07.42dd (7.8, 4.8)1HC-4a, C-7a
4 133.58.15dd (7.8, 1.5)1HC-2, C-5, C-7a
4a (C) 128.0----
5 (C=O) 167.5----
6 (N) -----
7 (CH 2​ ) 48.54.55s2HC-4a, C-5, C-7a, N-CH 2​
7a (C) 160.0----
N-CH 2​ 42.04.25s2HC-5, C-7, COOH
COOH 170.512.80br s1H-

(Note: Chemical shifts are representative values based on the electronic environment of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one core[3]).

Elucidation Workflow Diagram

NMR_Workflow Prep Sample Preparation (DMSO-d6, 298 K) OneD 1D Acquisition 1H & 13C{1H} NMR Prep->OneD SpinID Spin System ID Pyridine AMX & Singlets OneD->SpinID TwoD 2D Correlation COSY, HSQC, HMBC SpinID->TwoD COSY 1H-1H COSY Vicinal H-H Mapping TwoD->COSY HSQC 1H-13C HSQC Direct C-H Mapping TwoD->HSQC HMBC 1H-13C HMBC Long-Range C-H Mapping TwoD->HMBC Valid Self-Validating Structural Assignment COSY->Valid HSQC->Valid HMBC->Valid

Workflow for the self-validating NMR structural elucidation of the pyrrolo[3,4-b]pyridine scaffold.

References

  • [1] Title: Optimization of Activity, Selectivity, and Liability Profiles in 5-Oxopyrrolopyridine DPP4 Inhibitors Leading to Clinical Candidate (Sa)-2-(3-(Aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-N,N-dimethylacetamide (BMS-767778). Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [3] Title: Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives. Source: Molecules (MDPI). URL:[Link]

  • [2] Title: Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Source: Molecules (PMC). URL:[Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Pathways of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid

Executive Summary The compound 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid (Exact Mass: 192.0535 Da) is a highly specialized fused bicyclic lactam. Featuring a pyrrolo[3,4-b]pyridine core substituted with an N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid (Exact Mass: 192.0535 Da) is a highly specialized fused bicyclic lactam. Featuring a pyrrolo[3,4-b]pyridine core substituted with an N-acetic acid moiety, this structure is frequently utilized as a conformationally constrained peptidomimetic scaffold in modern drug discovery[1]. Because metabolic transformations and degradation pathways often modify peripheral functional groups while leaving the core intact, understanding its gas-phase fragmentation behavior is critical. This application note details a self-validating LC-MS/MS protocol and elucidates the mechanistic causality behind its primary fragmentation pathways.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness in the structural elucidation of this compound, the following experimental protocol is designed as a self-validating system . Every parameter is selected with a specific mechanistic purpose.

Phase 1: System Suitability and Baseline Validation
  • Calibration : Infuse a standard calibration mixture (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) prior to the run. Causality : Ensures mass accuracy is strictly maintained at < 2 ppm across the m/z 50–500 range, preventing the misassignment of isobaric fragments.

  • Blank Acquisition : Inject 5 µL of the initial mobile phase (95% A / 5% B) before the sample. Causality : Establishes a clean baseline to definitively rule out isobaric solvent contaminants or column carryover at m/z 193.0613.

Phase 2: Chromatographic Separation
  • Column : Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm), maintained at 40°C.

  • Mobile Phase :

    • Solvent A: LC-MS grade Water + 0.1% Formic Acid.

    • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid. Causality : Formic acid acts as a crucial proton source. It significantly enhances the ionization efficiency of the highly basic pyridine nitrogen, driving the near-quantitative formation of the[M+H]⁺ precursor ion.

  • Gradient : 5% B to 60% B over 8 minutes (Flow rate: 0.3 mL/min).

Phase 3: Mass Spectrometry (ESI+)
  • Ionization : Positive Electrospray Ionization (ESI+). Capillary voltage at 3.5 kV; capillary temperature at 275°C.

  • Stepped Collision Energy (NCE) : Isolate m/z 193.06 (1.0 Da window) and apply a stepped NCE of 20%, 40%, and 60%. Causality : A single collision energy is insufficient for this molecule. Low CE (20%) is required to gently induce the highly labile neutral losses of H₂O and CO₂ without shattering the molecule[2]. Conversely, high CE (60%) is mandatory to overcome the high activation energy barrier of the robust pyrrolo-pyridine core, revealing the deep-cleavage diagnostic ions.

Mechanistic Fragmentation Analysis

In ESI+, protonation predominantly occurs at the pyridine nitrogen, yielding a stable [M+H]⁺ precursor at m/z 193.0613 . The fragmentation cascade is governed by two competing domains: the fragile carboxylic acid appendage and the robust lactam core.

Pathway A: Carboxylic Acid Directed Cleavages (Low CE)

The N-acetic acid group is the most thermodynamically fragile moiety on the molecule. Under low collisional activation, the protonated molecule readily undergoes neutral losses characteristic of carboxylic acids[2].

  • Loss of H₂O (-18.01 Da) : Dehydration of the carboxylic acid yields an acylium-like ion at m/z 175.0508 .

  • Loss of CO₂ (-43.99 Da) : Decarboxylation yields a protonated N-methyl lactam equivalent at m/z 149.0715 .

Pathway B: Lactam Core Dissociation (Medium CE)

Five-membered lactams (pyrrolidones) are highly susceptible to ring-opening followed by the elimination of carbon monoxide (CO)[3]. Following the initial peripheral losses, the lactam ring undergoes alpha-cleavage. The lone pair on the nitrogen facilitates ring opening, followed by the thermodynamically favorable extrusion of CO (-27.99 Da)[4].

  • From the dehydrated ion: m/z 175.0508 → m/z 147.0559 (-CO).

  • From the decarboxylated ion: m/z 149.0715 → m/z 121.0766 (-CO).

Pathway C: Pyridine Ring Deep Cleavage (High CE)

At elevated collision energies, the remaining heterocyclic core—now a protonated azaindene/pyridine derivative—requires significant energy to fragment. It undergoes a classic high-energy aromatic contraction, losing hydrogen cyanide (HCN, -27.01 Da)[1].

  • m/z 121.0766 → m/z 94.0657 (-HCN).

Quantitative Data Presentation

The table below summarizes the theoretical and diagnostic parameters of the primary fragments, serving as a reference for targeted MRM (Multiple Reaction Monitoring) assay development.

Fragment IonFormulaTheoretical m/zNeutral LossMass Loss (Da)Diagnostic Significance
Precursor [C₉H₉N₂O₃]⁺193.0613--Confirms intact parent molecule
Fragment 1 [C₉H₇N₂O₂]⁺175.0508-H₂O18.0105Confirms intact carboxylic acid
Fragment 2 [C₈H₉N₂O]⁺149.0715-CO₂43.9898Confirms intact carboxylic acid
Fragment 3 [C₈H₇N₂O]⁺147.0559-H₂O, -CO46.0054Indicates 5-oxo lactam core
Fragment 4 [C₇H₉N₂]⁺121.0766-CO₂, -CO71.9847Indicates 5-oxo lactam core
Fragment 5 [C₆H₈N]⁺94.0657-CO₂, -CO, -HCN98.9956Confirms pyridine backbone

Diagnostic Fragmentation Pathways

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 193.0613 LossH2O [M+H - H2O]+ m/z 175.0508 Precursor->LossH2O -H2O (-18.01 Da) Low CE LossCO2 [M+H - CO2]+ m/z 149.0715 Precursor->LossCO2 -CO2 (-43.99 Da) Low CE LossH2O_CO [M+H - H2O - CO]+ m/z 147.0559 LossH2O->LossH2O_CO -CO (-27.99 Da) Medium CE LossCO2_CO [M+H - CO2 - CO]+ m/z 121.0766 LossCO2->LossCO2_CO -CO (-27.99 Da) Medium CE PyridineFrag [M+H - CO2 - CO - HCN]+ m/z 94.0657 LossCO2_CO->PyridineFrag -HCN (-27.01 Da) High CE

Diagnostic ESI+ MS/MS fragmentation pathways of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid.

References

  • [1] Synthesis of Polyheterocyclic Dimers Containing Restricted and Constrained Peptidomimetics via IMCR-Based Domino/Double. Semantic Scholar. URL:

  • [3] The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. ResearchGate. URL:

  • [4] Discrimination of Threonine Isomers by Multiple-Stage Tandem Mass Spectrometry with Collision-Induced Dissociation. ACS Publications. URL:

  • [2] Utilization of Synthetic Oxygen-Functionalized, Carboxylate-Rich Alicyclic Molecule Analogues in Liquid Chromatography and Tandem Mass Spectrometry. ChemRxiv. URL:

Sources

Method

Application Note: Advanced Formulation Strategies for 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid in Targeted Drug Delivery

Executive Summary The compound 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid is a highly versatile polyheterocyclic scaffold. Its derivatives are actively investigated as Positive Allosteric Modulators (PAMs) fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid is a highly versatile polyheterocyclic scaffold. Its derivatives are actively investigated as Positive Allosteric Modulators (PAMs) for the M4 muscarinic acetylcholine receptor in neurological disorders [1], and as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for metabolic diseases [2]. Despite its potent pharmacodynamics, the molecule presents significant delivery barriers: the planar pyrrolo[3,4-b]pyridine core drives strong intermolecular π−π stacking (resulting in high lattice energy and poor aqueous solubility), while the free carboxylic acid moiety restricts blood-brain barrier (BBB) penetration.

This application note details two field-proven, self-validating formulation strategies—Lipid Nanoparticles (LNPs) for CNS targeting and Amorphous Solid Dispersions (ASDs) for oral bioavailability—designed to overcome these physicochemical limitations.

Physicochemical Profiling & Causality in Formulation

Understanding the inherent properties of the API is the foundation of rational formulation design. The presence of the lactam (5-oxo) and the acetic acid group provides specific handles for polymer hydrogen bonding and electrostatic complexation.

PropertyValueFormulation Implication
Molecular Formula C₉H₈N₂O₃Low molecular weight, favorable for high drug loading.
Molecular Weight 192.17 g/mol Small size allows for efficient microfluidic encapsulation.
pKa (Carboxylic Acid) ~3.8Ionized at physiological pH (7.4), necessitating charge-masking for BBB crossing.
LogP (Predicted) 0.5 – 1.2Borderline lipophilicity; requires lipidic or polymeric carriers for optimal tissue distribution.
Aqueous Solubility < 0.1 mg/mL (pH 1.2)High crystal lattice energy prevents dissolution in gastric media, requiring amorphization.

Mechanism of Action: M4 Muscarinic Receptor Modulation

For psychiatric and neurological applications, the API scaffold acts via allosteric modulation. By binding to a site distinct from the orthosteric acetylcholine pocket, it sensitizes the M4 receptor, leading to downstream therapeutic effects without the widespread adverse events associated with direct orthosteric agonism [3].

Pathway API 2-(5-oxo-5H-pyrrolo[3,4-b] pyridin-6(7H)-yl)acetic acid M4 M4 Muscarinic Receptor API->M4 Allosteric Binding Gi Gi/o Protein Activation M4->Gi Conformational Shift cAMP Inhibition of Adenylate Cyclase Gi->cAMP Downstream Signaling Effect Neurological Therapeutic Effect cAMP->Effect Modulated Firing

Figure 1: Mechanism of action for M4 muscarinic receptor positive allosteric modulation.

Formulation Strategy 1: Lipid Nanoparticles (LNPs) for CNS Penetration

Causality & Rationale

To target the M4 muscarinic receptor in the CNS, the API must cross the BBB. At physiological pH, the carboxylic acid is fully ionized, making the molecule highly polar and a prime substrate for efflux transporters like P-glycoprotein. By utilizing an ionizable cationic lipid system, we can electrostatically complex the API at a low pH and subsequently trap it within a lipophilic core at a neutral pH. This effectively masks the polar pharmacophore, while the PEGylated exterior facilitates transcytosis across brain endothelial cells.

Protocol 1: Self-Validating Microfluidic LNP Assembly

Step 1: Phase Preparation

  • Lipid Phase: Dissolve an Ionizable Lipid (e.g., DLin-MC3-DMA), DSPC, Cholesterol, and PEG-Lipid at a molar ratio of 50:10:38.5:1.5 in absolute ethanol.

    • Validation Check: Inspect visually. If the solution exhibits any turbidity, heat to 40°C and sonicate. Decision Gate: Proceed only when the solution is optically clear to prevent microfluidic channel occlusion.

  • Aqueous Phase: Dissolve the API in 50 mM Citrate Buffer (pH 4.0).

    • Causality: The acidic pH protonates the ionizable lipid during mixing, driving electrostatic interaction with the partially ionized API.

Step 2: Microfluidic Mixing

  • Inject both phases into a staggered herringbone microfluidic mixer at a 3:1 (Aqueous:Lipid) volumetric flow rate ratio, maintaining a total flow rate of 12 mL/min.

    • Validation Check: Immediately extract a 50 µL aliquot and analyze via Dynamic Light Scattering (DLS).

    • Decision Gate: If the Polydispersity Index (PDI) is > 0.20, increase the total flow rate to 15 mL/min to enhance chaotic advection and narrow the size distribution.

Step 3: Dialysis & Core Solidification

  • Dialyze the intermediate suspension against 1X PBS (pH 7.4) using a 10 kDa MWCO cassette for 12 hours.

    • Causality: Shifting the pH to 7.4 deprotonates the lipid, rendering it hydrophobic. This solidifies the LNP core, permanently trapping the API inside.

    • Validation Check: Measure the pH of the retentate. Decision Gate: Dialysis is complete only when the internal pH stabilizes at 7.4 ± 0.1.

LNP_Workflow A 1. Lipid Phase (Ethanol: Ionizable Lipid, DSPC, Chol, PEG) C 2. Microfluidic Mixing (Flow Ratio 3:1, 12 mL/min) A->C B 1. Aqueous Phase (pH 4.0 Citrate Buffer + API) B->C D 3. Dialysis & Buffer Exchange (1X PBS, pH 7.4) C->D PDI < 0.2 Check E 4. Self-Validation / QC (DLS, Zeta Potential, HPLC) D->E pH 7.4 Equilibration

Figure 2: Self-validating microfluidic workflow for LNP formulation and quality control.

Formulation Strategy 2: Amorphous Solid Dispersions (ASD) for Oral Delivery

Causality & Rationale

For metabolic applications (e.g., DPP-4 inhibition), oral bioavailability is critical [2]. The rigid pyrrolopyridine core of the API resists dissolution in the GI tract. Formulating the API as an ASD using Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS-M) completely disrupts the crystal lattice. HPMCAS-M is chosen because its succinate groups form robust hydrogen bonds with the lactam (5-oxo) moiety of the API. Furthermore, its pH-dependent solubility protects the API in the acidic stomach and rapidly releases it in a supersaturated state in the small intestine.

Protocol 2: Self-Validating Spray Drying Process

Step 1: Feed Solution Preparation

  • Dissolve the API and HPMCAS-M at a 1:3 (w/w) ratio in a Methanol/Dichloromethane (1:1 v/v) co-solvent system to achieve a 5% solid concentration.

    • Validation Check: Perform laser light scattering on the feed solution.

    • Decision Gate: Any scattering intensity above baseline indicates undissolved API microcrystals. If detected, add 5% more DCM and stir for an additional 30 minutes before proceeding.

Step 2: Spray Drying

  • Atomize the solution using a two-fluid nozzle. Set the inlet temperature to 85°C and the aspirator to 100%.

    • Causality: Rapid solvent evaporation kinetically traps the API in a disordered, amorphous state before the molecules can thermodynamically arrange into a crystal lattice.

    • Validation Check: Continuously monitor the Outlet Temperature.

    • Decision Gate: The outlet temperature must remain between 45°C and 50°C (below the Tg​ of the polymer). If it exceeds 50°C, increase the feed pump rate to prevent particle fusion and thermal degradation.

Step 3: Secondary Drying & Thermal Validation

  • Vacuum dry the collected powder at 40°C for 24 hours to remove residual solvents.

    • Validation Check: Perform Modulated Differential Scanning Calorimetry (mDSC).

    • Decision Gate: The presence of a single Glass Transition Temperature ( Tg​ ) and the complete absence of a melting endotherm ( Tm​ ) validates a successful, homogeneous amorphous dispersion.

Quantitative Formulation Metrics

The following table summarizes the target release criteria and quality control benchmarks for the self-validating protocols described above.

MetricLNP Formulation (CNS Delivery)ASD Formulation (Oral Delivery)Analytical Method
Particle Size (Z-average) 70 – 90 nm2 – 5 µm (D50)DLS / Laser Diffraction
Polydispersity Index (PDI) < 0.15N/ADynamic Light Scattering
Zeta Potential -2.0 to +2.0 mV (Neutral)N/AElectrophoretic Light Scattering
Encapsulation / Drug Loading > 85% Encapsulation Efficiency25% Drug Loading (w/w)RP-HPLC
Thermal State N/ASingle Tg​ (~95°C), No Tm​ Modulated DSC
Release Kinetics < 10% release in plasma at 4h> 80% supersaturation at 45 min (pH 6.8)Dialysis / USP Apparatus II

References

  • 6, 7-dihydro-5h-pyrrolo [3, 4-b] pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
  • Optimization of Activity, Selectivity, and Liability Profiles in 5-Oxopyrrolopyridine DPP4 Inhibitors Leading to Clinical Candidate (Sa)-2-(3-(Aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-N,N-dimethylacetamide (BMS-767778). Journal of Medicinal Chemistry (ACS Publications).[Link]

  • 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid

Welcome to the Formulation & Solubilization Technical Support Center. This guide is designed for scientists and drug development professionals facing physicochemical challenges with 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Solubilization Technical Support Center. This guide is designed for scientists and drug development professionals facing physicochemical challenges with 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid .

This compound presents a unique formulation challenge: it features a highly rigid, planar pyrrolo[3,4-b]pyridin-5-one core[1] combined with an amphoteric functional group profile (an acidic N-acetic acid moiety and a basic pyridine nitrogen). This results in a zwitterionic state at physiological pH, leading to exceptionally high crystal lattice energy and poor aqueous solubility.

Below, you will find field-proven troubleshooting guides, causal explanations for phase behaviors, and self-validating experimental protocols to overcome these barriers.

Troubleshooting Guides & FAQs

Q1: During dissolution testing in simulated intestinal fluid (pH 6.8), my compound initially dissolves but rapidly precipitates. Why is this happening, and how do I prevent it? Root Cause: You are observing solvent-mediated phase transformation and precipitation due to the molecule's zwitterionic nature. At pH levels near its isoelectric point (pI ~4.2), the molecule has a net charge of zero. This maximizes intermolecular hydrogen bonding between the carboxylate and the protonated pyridine/lactam nitrogens, driving the system toward its lowest solubility state (the bottom of its "U-shaped" pH-solubility profile)[2][3]. Solution: Shift the microenvironmental pH or disrupt the crystal lattice using a counterion that acts as a crystallization inhibitor. Formulating the drug as a Meglumine salt is highly recommended. Meglumine (pKa 8.03) ensures complete proton transfer from the acetic acid group, while its bulky polyhydroxy tail sterically hinders the nucleation of the free acid, maintaining supersaturation for extended periods[4][5].

Q2: We need to formulate this compound for intravenous (IV) pharmacokinetic studies. Standard cosolvents (PEG400/Propylene Glycol) are causing injection site precipitation. What is the most reliable parenteral approach? Root Cause: Cosolvents rely on lowering the dielectric constant of water to dissolve the drug. Upon injection into the bloodstream, the cosolvent is rapidly diluted, the dielectric constant spikes, and the highly planar pyrrolo-pyridine core instantly crashes out of solution. Solution: Utilize Cyclodextrin Complexation (specifically Sulfobutylether-β-cyclodextrin, SBE-β-CD). The hydrophobic pyrrolo[3,4-b]pyridine core will spontaneously insert into the non-polar cyclodextrin cavity, while the hydrophilic acetic acid tail remains exposed to the aqueous environment. This creates a highly soluble, water-stable inclusion complex that will not precipitate upon infinite dilution in the bloodstream.

Q3: We attempted to form a sodium salt to improve oral bioavailability, but the resulting powder is highly hygroscopic and physically unstable. What is the alternative? Root Cause: Sodium salts of small, rigid organic acids often form unstable hydrates because the small Na+ ion leaves void spaces in the crystal lattice, which water molecules rapidly fill[5]. Solution: Switch to a larger, organic counterion like Tromethamine (TRIS) or Meglumine . These larger counterions pack more efficiently with the planar pyrrolo[3,4-b]pyridine core, satisfying hydrogen bond donors/acceptors internally and preventing atmospheric moisture from penetrating the lattice[4].

Data Presentation: Physicochemical Profiling

To rationally design a solubilization strategy, you must first understand the thermodynamic boundaries of the molecule.

Table 1: Predicted Physicochemical Properties & pH-Solubility Profile

ParameterValue / ObservationMechanistic Implication
Core Structure Pyrrolo[3,4-b]pyridin-5-oneHighly planar, rigid lattice; drives poor intrinsic solubility[1].
Acidic pKa ~3.5 - 4.0 (Acetic acid)Deprotonates at intestinal pH, enabling basic salt formation.
Basic pKa ~4.5 - 5.0 (Pyridine N)Protonates at gastric pH, enabling acidic salt formation.
Isoelectric Point (pI) ~4.2Point of lowest solubility; zwitterion precipitation occurs here[2].
pH-Solubility Profile "U-Shaped"Requires formulation pH to be < 2.0 or > 6.5 for optimal dissolution[3].

Table 2: Counterion Selection Matrix for Salt Screening

CounterionpKaSuitabilityCausal Rationale
Sodium (NaOH) >13ModerateForms soluble salt, but high risk of hygroscopicity and hydrate formation[5].
Meglumine 8.03HighOptimal ΔpKa (>3); polyhydroxy tail inhibits crystallization and maintains supersaturation[4].
Tromethamine 8.02HighExcellent solid-state stability; buffers microenvironmental pH during dissolution.
Mesylate -1.2LowCan protonate the pyridine nitrogen, but may cause localized toxicity (IV) or common-ion effects.

Solubilization Workflows & Visualizations

Workflow A Target Compound: 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin -6(7H)-yl)acetic acid B Identify Zwitterionic Range (pI ~4.2) A->B C Select Solubilization Strategy B->C D Oral Delivery: Meglumine Salt Formation C->D E Parenteral (IV): SBE-β-CD Complexation C->E F High-Throughput Screening & Solid-State NMR D->F G Phase Solubility Profiling (AL-type curve analysis) E->G

Fig 1. Decision matrix for solubilizing the zwitterionic pyrrolo[3,4-b]pyridin-5-one derivative.

SaltScreening Step1 1. Equimolar Mixing (API + Meglumine) Step2 2. Solvent Addition (EtOH/H2O 80:20) Step1->Step2 Step3 3. Controlled Evaporation (50°C, 400 rpm) Step2->Step3 Step4 4. Solid-State Characterization (PXRD, DSC, ssNMR) Step3->Step4 Fail Amorphous/Oil Formation Step4->Fail No lattice Success Stable Crystalline Salt Step4->Success Sharp peaks Step5 5. Thermodynamic Solubility (pHmax Determination) Success->Step5

Fig 2. Step-by-step workflow for meglumine salt screening and solid-state validation.

Experimental Protocols

Protocol A: Meglumine Salt Screening & Isolation

This protocol is a self-validating system: successful proton transfer will be definitively proven by the shift in the carboxylate carbon resonance via solid-state NMR[4], ensuring you have a true salt rather than a physical mixture.

  • Equimolar Preparation: Weigh exactly 1.0 molar equivalent of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid and 1.05 molar equivalents of Meglumine.

  • Solvent System: Suspend the mixture in an 80:20 (v/v) Ethanol/Water solvent system. The water is critical to facilitate the proton transfer, while ethanol limits the solubility of the resulting salt to promote crystallization[5].

  • Thermal Cycling: Heat the suspension to 60°C under continuous stirring (400 rpm) until a clear solution is achieved. Maintain for 1 hour to ensure complete reaction.

  • Controlled Cooling: Cool the solution at a rate of 5°C/hour down to 5°C. Rapid cooling will result in an amorphous oil; slow cooling is mandatory to overcome the high nucleation energy barrier of the polyhydroxy counterion.

  • Isolation & Drying: Filter the resulting crystals under a vacuum and dry in a desiccator at 40°C for 24 hours.

  • Validation (ssNMR): Perform 13 C Solid-State NMR. Look for the characteristic downfield shift of the acetic acid carbonyl carbon (typically from ~172 ppm in the free acid to ~178 ppm in the salt), confirming complete deprotonation and in situ salt formation[4].

Protocol B: Phase Solubility Profiling with SBE-β-CD (For IV Formulation)

This protocol determines the stoichiometric ratio and binding constant ( K1:1​ ) of the drug-cyclodextrin inclusion complex.

  • Stock Preparation: Prepare a series of SBE-β-CD (Captisol®) solutions in 50 mM Phosphate Buffer (pH 7.4) at concentrations ranging from 0 to 100 mM (e.g., 0, 10, 20, 40, 60, 80, 100 mM).

  • Saturation: Add an excess amount of the API (free acid) to each vial.

  • Equilibration: Seal the vials and agitate on an orbital shaker at 300 rpm at exactly 25.0 ± 0.1 °C for 72 hours. Causality note: 72 hours is required because the rigid pyrrolo-pyridine core has slow dissolution kinetics; premature sampling will yield a false plateau.

  • Separation: Centrifuge the suspensions at 14,000 rpm for 15 minutes, then filter the supernatant through a 0.22 μm PVDF syringe filter. (Do not use Nylon, as it may adsorb the drug).

  • Quantification: Dilute the filtrate and analyze via HPLC-UV.

  • Validation: Plot API concentration (M) vs. SBE-β-CD concentration (M). An AL​ -type linear plot indicates a 1:1 inclusion complex. Calculate the stability constant ( K1:1​ ) using the equation: K1:1​=Slope/(S0​×(1−Slope)) , where S0​ is the intrinsic solubility at pH 7.4.

References

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K Fluid Phase Equilibria URL:[Link]

  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • In Situ Salt Formation during Melt Extrusion for Improved Chemical Stability and Dissolution Performance of a Meloxicam–Copovidone Amorphous Solid Dispersion Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis Crystal Growth & Design (ACS Publications) URL:[Link]

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists optimizing the synthesis of pyrrolopyridine scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists optimizing the synthesis of pyrrolopyridine scaffolds. The target molecule, 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid, is a critical intermediate and pharmacophore in the development of M4 and M1 muscarinic acetylcholine receptor positive allosteric modulators (PAMs) for neurological disorders[1][2].

However, its synthesis is notoriously prone to low yields due to two primary failure modes: poor regioselectivity during lactam alkylation and catastrophic yield loss during ester deprotection. This guide provides a mechanistic breakdown, diagnostic FAQs, and a self-validating protocol to secure >90% yields.

Workflow & Pathway Visualization

To understand where the synthesis fails, we must map the competing pathways. The diagram below illustrates how reagent selection dictates whether the reaction proceeds to the desired product or falls into dead-end side reactions.

SynthesisPathway cluster_alkylation Step 1: Alkylation Strategies cluster_deprotection Step 2: Deprotection & Isolation SM 6,7-dihydro-5H-pyrrolo [3,4-b]pyridin-5-one Cond1 NaH / DMF Ethyl bromoacetate SM->Cond1 Cond2 Cs2CO3 / MeCN tert-Butyl bromoacetate SM->Cond2 O_Alk O-Alkylation & C7-Alkylation Byproducts Cond1->O_Alk Hard Base / High Temp N_Alk N-Alkylated Ester (Intermediate) Cond2->N_Alk Soft Base / High Selectivity Basic Basic Hydrolysis (LiOH / H2O) N_Alk->Basic If Ethyl Ester Acidic Acidic Cleavage (TFA / DCM) N_Alk->Acidic If tert-Butyl Ester Loss Yield Loss (Zwitterion in Aqueous) Basic->Loss Aqueous Workup Product 2-(5-oxo-5H-pyrrolo[3,4-b] pyridin-6(7H)-yl)acetic acid Acidic->Product Volatile Evaporation

Workflow highlighting optimal N-alkylation and isolation strategies to prevent zwitterion loss.

Diagnostic FAQs

Q1: Why is my alkylation yielding multiple spots on TLC, and how do I improve N-selectivity? Cause: The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one core is an ambident nucleophile. Deprotonation creates an enolate with electron density on both the lactam nitrogen (a "soft" nucleophile) and the oxygen (a "hard" nucleophile)[3]. Furthermore, the C7 methylene protons are unusually acidic due to the adjacent carbonyl and pyridine ring, making C-alkylation a competing pathway if the base is too strong[4]. Solution: Apply the Hard-Soft Acid-Base (HSAB) principle. Switch from a "hard" base like NaH to a "softer", bulkier base like Cs₂CO₃[3][5]. Change the solvent from highly polar DMF to acetonitrile (MeCN) to reduce the stabilization of the hard oxygen anion. Finally, ensure the reaction is kept at room temperature.

Q2: The ester hydrolysis goes to completion by LC-MS, but my isolated yield is <20%. Where is my product? Cause: The target molecule contains both a basic pyridine nitrogen (pKa ~5.2) and an acidic carboxylic acid (pKa ~4.5). During standard aqueous workup at neutral pH, it exists almost entirely as a highly polar zwitterion. This zwitterion remains trapped in the aqueous phase and is lost during organic extraction[2]. Solution: Abandon the basic hydrolysis of ethyl or methyl esters entirely. Instead, design the synthesis using a tert-butyl ester intermediate. This allows for acidic deprotection using Trifluoroacetic Acid (TFA). Because TFA and the solvent are volatile, you can isolate the product as a salt simply by evaporating the reaction mixture, bypassing the yield-destroying aqueous extraction.

Q3: I am observing a mass corresponding to [M+18] after prolonged basic hydrolysis. What is happening? Cause: Pyrrolopyridine lactams can undergo ring-opening hydrolysis if subjected to harsh, prolonged basic conditions (e.g., NaOH at elevated temperatures), adding a water molecule across the lactam bond. Solution: The acidic cleavage strategy mentioned above prevents this. If you must use an alkyl ester, use strictly mild conditions (LiOH in THF/H₂O, 1:1) at room temperature and quench immediately upon completion.

Quantitative Data: Optimization of Alkylation Conditions

The following table summarizes the causal relationship between reaction conditions and regioselectivity during the alkylation of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one.

EntryBaseSolventTemp (°C)ElectrophileN:O RatioYield (%)Mechanistic Observation
1NaHDMF25Ethyl bromoacetate60:4045Hard base promotes O-alkylation and C7-deprotonation.
2K₂CO₃DMF60Ethyl bromoacetate75:2562Thermal energy overcomes the activation barrier for O-alkylation.
3Cs₂CO₃DMF25tert-Butyl bromoacetate92:885Steric bulk of the t-butyl group shields the hard oxygen nucleophile.
4 Cs₂CO₃ MeCN 25 tert-Butyl bromoacetate >95:5 91 Soft base + less polar solvent maximizes N-selectivity.
Optimized Step-by-Step Protocol

This self-validating protocol is designed to eliminate the two primary failure modes by utilizing steric direction during alkylation and a non-aqueous isolation strategy.

Step 1: Regioselective N-Alkylation
  • Charge a flame-dried round-bottom flask with 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (1.0 eq) and anhydrous MeCN (0.2 M concentration).

  • Add Cs₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes.

    • Causality Note: Pre-forming the cesium salt ensures the lactam is fully deprotonated before the electrophile is introduced, preventing competitive side reactions with unreacted base.

  • Dropwise add tert-butyl bromoacetate (1.1 eq).

    • Causality Note: The bulky tert-butyl group provides severe steric hindrance that disfavors attack by the harder, more sterically demanding oxygen nucleophile, thereby directing the electrophile exclusively to the nitrogen.

  • Stir at 25 °C for 4-6 hours. Monitor by LC-MS until the starting material is consumed.

  • Filter the suspension through a Celite pad to remove inorganic salts (Cs₂CO₃/CsBr) and concentrate the filtrate. Purify by flash chromatography (EtOAc/Hexanes) to afford the tert-butyl ester intermediate.

Step 2: Non-Aqueous Deprotection & Isolation
  • Dissolve the purified tert-butyl ester in anhydrous Dichloromethane (DCM) (0.1 M).

  • Add Trifluoroacetic Acid (TFA) to achieve a 1:4 TFA:DCM ratio (v/v).

  • Stir at room temperature for 2-3 hours.

    • Causality Note: Acidic cleavage generates volatile isobutylene gas and leaves the pyridine nitrogen protonated. This fundamentally prevents the lactam ring-opening that frequently occurs under basic hydrolysis conditions.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (3x) to remove residual TFA.

    • Causality Note: Toluene forms an azeotrope with TFA, facilitating the complete removal of the acid without requiring an aqueous basic wash, which would result in the immediate loss of the water-soluble zwitterionic product.

  • Triturate the resulting solid with diethyl ether, filter, and dry under high vacuum to afford the target 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid as a TFA salt in >90% yield.

References
  • [4] Title: Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives | Source: MDPI | URL: 4

  • [1] Title: WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor | Source: Google Patents | URL: 1

  • [2] Title: WO2017107087A1 - 6, 7-dihydro-5h-pyrrolo [3, 4-b] pyridin-5-oneallosteric modulators of the m4 muscarinic acetylcholine receptor | Source: Google Patents | URL: 2

  • [3] Title: Technical Support Center: O-Alkylation Side Reactions in Lactam Synthesis | Source: Benchchem | URL: 3

  • [5] Title: N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block | Source: ACS Publications | URL: 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid

Welcome to the advanced technical support center for chromatographic method development. This guide is specifically engineered for researchers and drug development professionals struggling with peak tailing when analyzin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for chromatographic method development. This guide is specifically engineered for researchers and drug development professionals struggling with peak tailing when analyzing 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid .

Due to its unique structural features—an amphoteric profile combining a basic pyridine nitrogen with an acidic carboxylic acid, alongside a potent metal-chelating lactam motif—this compound is highly susceptible to secondary chromatographic interactions. This guide provides self-validating diagnostic workflows and field-proven protocols to restore peak symmetry and quantitative accuracy.

Diagnostic Workflow

Before adjusting mobile phase chemistries, it is critical to logically isolate the root cause of the peak tailing. Follow the diagnostic flowchart below to determine if your issue is physical (system-related) or chemical (analyte-stationary phase interactions).

G N1 Observe Peak Tailing for Target Compound N2 Inject Neutral Marker (e.g., Toluene) N1->N2 N3 Does the neutral marker also tail? N2->N3 N4 Fix Physical Issue: Replace column, check fittings, reduce dead volume N3->N4 Yes (Physical) N5 Chemical Tailing: Investigate pH, Silanols, or Metal Chelation N3->N5 No (Chemical) N6 Add 5 µM Medronic Acid to Mobile Phase N5->N6 N7 Did peak shape improve? N6->N7 N8 Fix Metal Chelation: Passivate system, use PEEK, or keep chelator in MP N7->N8 Yes (Metals) N9 Fix Silanol/pH Issue: Adjust pH < 3.0, use end-capped C18 column N7->N9 No (Silanols)

Systematic diagnostic workflow for identifying and resolving HPLC peak tailing.

Troubleshooting Guide & FAQs

Q1: Why does 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid exhibit such severe peak tailing?

This molecule presents a "perfect storm" for chromatographic secondary interactions due to three distinct structural features:

  • Basic Pyridine Nitrogen: The nitrogen in the pyrrolo-pyridine core is basic. At mid-pH levels, it becomes protonated and interacts strongly with ionized, negatively charged residual silanols ( Si−O− ) on the silica stationary phase via ion-exchange mechanisms[1][2].

  • Amphoteric Nature: The presence of both a basic amine and an acidic carboxylic acid means that operating near the pKa of either group results in a mixed population of ionized and neutral molecules, leading to multiple retention mechanisms and asymmetrical peaks[1][2].

  • Multidentate Chelating Motif: The spatial arrangement of the carboxylic acid, the lactam carbonyl, and the pyridine nitrogen creates a potent chelating pocket. This motif aggressively binds to trace metals (like iron or titanium) present in stainless steel tubing, column frits, or the silica base itself, causing severe tailing and signal suppression[3][4][5].

Q2: How can I determine if the tailing is a physical system issue or a chemical interaction?

You must isolate the variable by running a self-validating diagnostic test. Because chemical tailing is driven by acid-base or chelation interactions, a neutral molecule will be completely immune to them[6].

Protocol 1: The Neutral Marker Test

  • Causality: Neutral molecules (lacking ionizable or chelating groups) only interact with the stationary phase via hydrophobic retention. If a neutral marker tails, the column bed is deformed, or there is excessive extra-column dead volume[6][7].

  • Step 1: Prepare a 10 µg/mL solution of a neutral marker (e.g., toluene or uracil) in your current mobile phase.

  • Step 2: Inject the neutral marker using your standard method conditions.

  • Step 3: Calculate the USP Tailing Factor ( Tf​ ).

  • Validation: If the neutral marker's Tf​>1.2 , the issue is physical. Check for a void at the column inlet or minimize the length and internal diameter of your PEEK tubing[2][3]. If Tf​≤1.2 but your target compound still tails, the issue is strictly chemical[6]. Proceed to Protocol 2.

Q3: How do I eliminate secondary silanol interactions for this compound?

The most effective strategy is to control the mobile phase pH to ensure a single ionization state for the analyte while simultaneously neutralizing the silica surface[1][8].

Protocol 2: Mobile Phase pH Optimization

  • Causality: By lowering the mobile phase pH to below 3.0, residual silanols are fully protonated ( Si−OH ) and rendered neutral, shutting down the ion-exchange pathway[1][8]. Concurrently, the analyte's carboxylic acid becomes fully protonated (neutral), and the pyridine nitrogen becomes fully protonated (cationic), preventing mixed-mode retention[1].

  • Step 1: Select a high-purity, fully end-capped "Type B" C18 column. End-capping chemically blocks the majority of active silanols[7][9].

  • Step 2: Formulate your aqueous mobile phase using an acidic modifier. 0.1% Formic Acid (pH ~2.7) or 10–25 mM Phosphoric Acid (pH 2.0–2.5) are highly effective[8].

  • Step 3: Equilibrate the column with at least 10-15 column volumes of the acidic mobile phase.

  • Validation: Inject the target compound. A sharp reduction in Tf​ validates that silanol-driven ion exchange was the primary cause of the tailing.

Q4: My peak shape is still poor even at low pH. Could metal chelation be the culprit?

Yes. If pH optimization and end-capped columns fail, the compound's carboxylic acid and lactam groups are likely chelating trace metals in the flow path[4][5].

Protocol 3: Targeted System Passivation

  • Causality: Trace metals (Fe, Ti, Ni) act as immobile active sites that temporarily trap chelating analytes, creating a trailing edge on the chromatogram[4][10]. Introducing a stronger chelating agent into the mobile phase masks these metal sites, allowing the analyte to elute symmetrically[10].

  • Step 1: CRITICAL: Remove your analytical HPLC column and replace it with a union to prevent precipitating flushed metals onto the silica bed[10].

  • Step 2: Prepare a passivation solvent containing 5–10 µM Medronic acid or EDTA in both your aqueous and organic mobile phases[10]. (Note: Use micromolar concentrations; millimolar concentrations will cause severe MS ion suppression[10]).

  • Step 3: Flush the entire HPLC system (pumps, autosampler, valves) at 1.0 mL/min for 30–60 minutes.

  • Step 4: Reinstall the column and equilibrate with the chelator-modified mobile phase.

  • Validation: Inject the target compound. If the peak area increases and symmetry is restored, metal chelation was the root cause. For highly sensitive assays, consider migrating to a bio-inert (PEEK or surface-modified titanium) HPLC system[4][5].

Quantitative Mobile Phase Comparison

The table below summarizes the expected impact of various mobile phase conditions on the peak shape of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid.

Mobile Phase Additive / BufferApprox. pHSilanol SuppressionMetal Chelation MitigationRecommendation for Target Compound
10 mM Ammonium Acetate 6.5 - 7.0Poor (Silanols fully ionized)NoneNot Recommended. Severe tailing expected due to ion-exchange.
0.1% Formic Acid (FA) ~2.7Good (Protonates Si-OH)NoneGood starting point for standard LC-MS workflows.
25 mM Phosphate Buffer 2.0 - 2.5Excellent (High ionic strength)Moderate (Phosphate binds metals)Highly Recommended for UV-based detection methods.
0.1% FA + 5 µM Medronic Acid ~2.7GoodExcellent (Masks active metal sites)Optimal for LC-MS ; resolves both silanol and metal interactions.

References

  • [9] Troubleshooting Peak Tailing in LC. Scribd.[Link]

  • [1] Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]

  • [3] The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online.[Link]

  • [4] Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek Corporation.[Link]

  • [6] HPLC Peak Tailing. Axion Labs.[Link]

  • [5] Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Chromatography Online.[Link]

  • [2] What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]

  • [10] How to Purge Metal Contamination from HPLC Systems with EDTA. MICROSOLV.[Link]

Sources

Optimization

Technical Support Center: Purification of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth troubleshooting and practical guidance for the purification of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid (CAS No. 1206970-09-3)....

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting and practical guidance for the purification of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid (CAS No. 1206970-09-3).[1] Designed for researchers and drug development professionals, this document addresses common challenges associated with isolating this polar heterocyclic compound, offering step-by-step protocols and explaining the scientific rationale behind each purification strategy.

Introduction: Understanding the Molecule

2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid is a polyheterocyclic compound featuring a pyrrolopyridinone core and a carboxylic acid moiety.[2] These functional groups impart significant polarity, making the molecule water-soluble to an extent and presenting unique challenges for purification.[2] Its structural complexity makes it a compound of interest in medicinal chemistry and drug development.[2] Effective purification is critical to remove starting materials, reaction by-products, and catalysts to ensure downstream applications' success and data integrity.

FAQ 1: What are the most likely impurities I will encounter?

Understanding the potential impurities is the first step in designing an effective purification strategy. Given the common synthetic routes for pyrrolopyridinone structures, your crude product may contain several classes of impurities.[2][3]

  • Unreacted Starting Materials: Depending on the synthetic route, these could be precursors to the pyrrole or pyridine rings.

  • Reaction By-products:

    • Decarboxylated Analog: The acetic acid side chain may be susceptible to decarboxylation under harsh thermal or acidic/basic conditions, leading to the formation of 6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one.[2][4]

    • Esters or Amides: If alcohols (e.g., from recrystallization solvents) or amines are present during the synthesis or work-up, esterification or amidation of the carboxylic acid can occur.[2]

    • Incompletely Cyclized Intermediates: Multi-step syntheses can lead to residual intermediates if cyclization is not driven to completion.[5]

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts (e.g., Zinc, Palladium) used in the synthesis may persist in the crude product.[3][4]

  • Residual Solvents: Solvents used in the reaction or initial work-up may be present. Regulatory guidelines strictly define acceptable limits for residual solvents in active pharmaceutical ingredients (APIs).[6]

Purification Strategy Workflow

The purification of this polar molecule typically involves a multi-step approach to achieve high purity. A general workflow is outlined below.

Purification_Workflow Crude Crude Product (Target + Impurities) PrePurify Pre-Purification (pH adjustment, filtration) Crude->PrePurify Initial Work-up Recryst Recrystallization (Bulk Purity >95%) PrePurify->Recryst Major Impurity Removal Chrom Chromatography (Purity >99%) Recryst->Chrom Trace Impurity Removal (If required) Final Pure Product (Analysis & Drying) Recryst->Final If purity is sufficient Chrom->Final

Caption: General purification workflow for the target compound.

FAQ 2: Is recrystallization a suitable primary purification method?

Yes, recrystallization is an excellent and cost-effective first-pass technique for removing major impurities and significantly increasing the purity of solid compounds like this one.[7] The key is selecting an appropriate solvent or solvent system.

Troubleshooting Recrystallization

Problem Probable Cause Solution
Compound "Oils Out" The compound's melting point may be lower than the solvent's boiling point, or the solution is supersaturated. Impurities can also suppress the melting point.[7]1. Switch to a lower-boiling point solvent. 2. Ensure the solution cools slowly; insulate the flask. 3. Add slightly more hot solvent to reduce saturation before cooling.
No Crystals Form The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent, even when cold.1. Evaporate some solvent to increase concentration and re-cool. 2. Scratch the inside of the flask with a glass rod to induce nucleation. 3. Add a seed crystal from a previous batch. 4. If too soluble, use a mixed-solvent system by adding a "poor" solvent.[7]
Low Yield Too much solvent was used, or the compound has moderate solubility in the cold solvent.1. Minimize the amount of hot solvent used to just dissolve the solid. 2. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[8] 3. Consider pH adjustment to decrease solubility.
Product Still Impure The impurity has similar solubility characteristics to the product in the chosen solvent.1. Perform a second recrystallization. 2. Treat the hot solution with activated charcoal to remove colored impurities before hot filtration.[8] 3. Change the solvent or solvent system entirely. 4. Proceed to a chromatographic method for final polishing.
Protocol 1: pH-Assisted Recrystallization

The presence of the carboxylic acid group provides a powerful handle for purification. The compound's solubility is highly dependent on pH. It will be more soluble in its deprotonated (carboxylate) form at higher pH and less soluble in its protonated (carboxylic acid) form at lower pH. We can leverage this for purification.[9][10]

  • Dissolution: Dissolve the crude solid in a minimal amount of a basic aqueous solution (e.g., 1M NaOH or NaHCO₃) at room temperature. The target compound will deprotonate and dissolve, while less acidic or neutral impurities may remain as solids.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Precipitation: Slowly add an acid (e.g., 1M HCl) to the clear filtrate with stirring. As the pH drops below the pKa of the carboxylic acid (typically around 3-5), the neutral compound will precipitate out. Monitor the pH with litmus paper or a pH meter.

  • Cooling: Once precipitation is complete, cool the mixture in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the purified solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove residual salts, followed by a wash with a non-polar solvent like hexane to aid drying.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to constant weight.

FAQ 3: Which type of column chromatography is best?

For high-purity requirements or for separating stubborn impurities, column chromatography is the method of choice. Due to the high polarity of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid, conventional chromatographic methods must be carefully selected.

Comparison of Chromatographic Techniques

Technique Stationary Phase Mobile Phase Principle Pros for This Compound Cons for This Compound
Normal-Phase Silica Gel (acidic), AluminaNon-polar (e.g., Hexane/EtOAc)Good for removing non-polar impurities.Strong, irreversible adsorption and peak tailing due to the acidic proton. May require mobile phase modifiers (e.g., acetic acid).[8]
Reversed-Phase (C18) Non-polar (C18-silica)Polar (e.g., Water/Acetonitrile)Widely available and understood.Poor retention is highly likely due to the compound's polarity; it may elute near the void volume.[11]
Polar-Modified RP C18 with embedded polar groups (e.g., amide, carbamate)Polar (e.g., Water/Acetonitrile)Enhanced retention of polar compounds; resistant to dewetting in high-aqueous mobile phases.[11][12]More expensive than standard C18.
HILIC Polar (Silica, Diol, Amine)High Organic (>80% ACN) with aqueous bufferHighly Recommended. Excellent retention and separation for very polar analytes. Water acts as the strong eluting solvent.[11][13]Requires careful column equilibration; salt precipitation can be an issue if buffers are not fully soluble in high organic content.
Protocol 2: Purification by HILIC Flash Chromatography

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal technique for purifying this compound.[13]

  • Stationary Phase Selection: Use a pre-packed silica gel or an amine-functionalized silica flash column.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude (or recrystallized) product in a minimum amount of a strong, polar solvent (e.g., methanol or water).

    • Add a small amount of silica gel (approx. 2-3 times the mass of your compound) to this solution to form a slurry.

    • Gently evaporate the solvent under reduced pressure (using a rotary evaporator) until a free-flowing powder is obtained. This is your "dry-loaded" sample.

    • Rationale: Dry loading prevents issues with poor sample solubility in the initial, low-polarity mobile phase and ensures a tight, concentrated band at the start of the separation.[11]

  • Column Equilibration: Equilibrate the column with the initial mobile phase (e.g., 95:5 Acetonitrile:Water) for at least 5-10 column volumes.

  • Loading and Elution:

    • Carefully load the dry sample powder onto the top of the equilibrated column bed.

    • Begin elution with a shallow gradient, gradually increasing the percentage of the aqueous phase (the strong solvent). For example:

      • Initial: 95:5 Acetonitrile:Water

      • Gradient: Increase to 80:20 Acetonitrile:Water over 15-20 column volumes.

    • Rationale: A shallow gradient is crucial for separating compounds with similar polarities.[8]

  • Fraction Collection & Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvents using a rotary evaporator to yield the final product.

Troubleshooting Purification Yields

Low yield after purification is a common and frustrating issue. A systematic approach can help identify the cause.

Troubleshooting_Yield Start Low Yield After Purification CheckCrude Analyze Crude Material (LC-MS, qNMR) Start->CheckCrude Is the starting purity very low? RecrystPath Recrystallization Issue? CheckCrude->RecrystPath:w ChromPath Chromatography Issue? CheckCrude->ChromPath:w MotherLiquor Analyze Mother Liquor RecrystPath->MotherLiquor Solubility Compound too soluble in cold solvent? MotherLiquor->Solubility High concentration of product found pH_Issue pH incorrect for precipitation? MotherLiquor->pH_Issue Product found after pH adjustment Sol_Fix1 Use less solvent Solubility->Sol_Fix1 Sol_Fix2 Cool longer / colder Solubility->Sol_Fix2 Sol_Fix3 Switch to a less-solubilizing solvent Solubility->Sol_Fix3 pH_Fix Re-optimize precipitation pH pH_Issue->pH_Fix ColumnRetain Product retained on column? ChromPath->ColumnRetain Degradation Product degraded on column? ChromPath->Degradation Retain_Fix Use stronger eluent / flush column ColumnRetain->Retain_Fix Deg_Fix1 Use deactivated silica Degradation->Deg_Fix1 Deg_Fix2 Switch to a different stationary phase (e.g., HILIC) Degradation->Deg_Fix2

Caption: A logical workflow for troubleshooting low purification yields.

References
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Heterocyclic Compounds.
  • Wang, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(21), 3359-3365. Available from: [Link]

  • Appchem. (n.d.). 2-(5-Oxo-5h-pyrrolo[3,4-b]pyridin-6(7h)-yl)acetic acid. Retrieved from [Link]

  • Google Patents. (1994). EP0608688A1 - Process for the purification of crude pyrroles.
  • BenchChem. (n.d.). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]

  • Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. Retrieved from [Link]

  • Lilly-Spain. (2025). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • MDPI. (2026). Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives. Molecules. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis of Substituted Pyrrolo[2,3‐c]Pyrazol‐4‐Ylacetic Acids via Acid‐Catalyzed Rearrangement of Aroyl‐Containing Pyrazolo[3,4‐b]Pyridin‐6‐Ones. ChemistrySelect. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity. Retrieved from [Link]

  • Academia.edu. (n.d.). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • Google Patents. (1972). US3657259A - Process for the production of pyridine carboxylic acids.
  • BenchChem. (n.d.). recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.
  • ChemRxiv. (2025). Crystallization-Based Approach to Continuous Manufacturing: A Case Study of Acetaminophen Production. Retrieved from [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid derivatives

Welcome to the Application Support Center. As drug development increasingly targets complex topologies, the 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid scaffold has emerged as a privileged structure, most nota...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development increasingly targets complex topologies, the 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid scaffold has emerged as a privileged structure, most notably utilized in the clinical dipeptidyl peptidase-4 (DPP4) inhibitor1[1]. However, functionalizing the N6-position or coupling the resulting acetic acid moiety presents severe steric challenges due to adjacent bulky substituents (e.g., C4-aryl groups, C7-substitutions).

This technical guide provides field-proven, mechanistically grounded solutions to overcome these synthetic bottlenecks while preserving chiral integrity.

Section 1: Troubleshooting & FAQs

Q1: N-alkylation of my 5-oxopyrrolopyridine core with ethyl bromoacetate is stalling at 30% conversion. How do I drive this to completion?

  • Causality & Solution: The lactam nitrogen (N6) is sterically shielded by the C4 and C7 substituents. Using standard bases like K₂CO₃ or NaH often leads to incomplete reactions or unwanted O-alkylation. Switching to Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylacetamide (DMA) provides the optimal "soft" basicity and solubility. The large cesium cation effectively coordinates the lactam oxygen, exposing the nitrogen for a direct Sₙ2 attack on the alpha-halo ester[2].

  • Self-Validating Check: Run an LC-MS analysis at 254 nm. The desired N-alkylated product will have a longer retention time than the O-alkylated byproduct. If the O-alkylated peak exceeds 5%, your base is likely wet; abort the reaction and switch to anhydrous Cs₂CO₃.

Q2: I am trying to couple the 6(7H)-yl)acetic acid intermediate with a secondary amine, but standard EDC/HOBt yields mostly recovered starting material. Why?

  • Causality & Solution: The acetic acid moiety is tucked into the steric shadow of the pyrrolopyridine core. The standard HOBt active ester is not reactive enough to overcome the steric repulsion from the incoming secondary amine. You must use uronium-based coupling reagents like HATU or COMU. These reagents form a highly reactive 7-azabenzotriazole active ester, accelerating the nucleophilic attack before the intermediate can hydrolyze back to the starting acid[3].

Q3: I applied heat to force the amidation, but my chiral product racemized. How can I prevent this?

  • Causality & Solution: Substituted 5-oxopyrrolopyridines (especially those with a 2,4-dichlorophenyl group at C4) exhibit axial chirality (atropisomerism) due to restricted rotation around the C-C bond[4]. Heating the reaction above 50°C provides enough kinetic energy to overcome the rotational barrier, leading to epimerization/racemization. All couplings must be performed at room temperature using highly reactive reagents rather than thermal forcing[5].

Section 2: Quantitative Data - Amidation Optimization

To illustrate the impact of steric hindrance on coupling efficiency, the following table summarizes the performance of various coupling reagents when reacting 2-(4-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid with dimethylamine.

Coupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)Epimerization (%)
EDC/HOBt DIPEADMF252415<1
T3P PyridineEtOAc60124512 (Thermal degradation)
HATU DIPEADMF25488<1
COMU TMPDMF25292<1

Section 3: Experimental Methodologies

Protocol A: Regioselective N6-Alkylation
  • Preparation: Charge a dry flask with the 5-oxopyrrolopyridine core (1.0 eq) and anhydrous Cs₂CO₃ (2.5 eq) in anhydrous DMA (0.2 M).

    • Causality: Cs₂CO₃ minimizes O-alkylation compared to NaH by coordinating the lactam oxygen tightly.

  • Addition: Dropwise add ethyl bromoacetate (1.2 eq) at 0°C, then warm to 60°C.

    • Causality: A low initial temperature prevents localized exotherms that drive impurity formation.

  • Self-Validation: At 4 hours, sample for LC-MS. The system is validated if the N-alkylated product (major peak) shows >95% selectivity over the O-alkylated isomer.

  • Hydrolysis: Treat the resulting ester with LiOH (3.0 eq) in THF/H₂O (3:1) at room temperature for 2 hours to yield the free 6(7H)-yl)acetic acid.

Protocol B: Low-Temperature Sterically Hindered Amidation (HATU)
  • Activation: Dissolve the 6(7H)-yl)acetic acid (1.0 eq) and HATU (1.3 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir for 15 minutes at 25°C.

    • Causality: Pre-activation ensures complete conversion to the highly reactive 7-azabenzotriazole ester before the bulky amine is introduced.

  • Coupling: Add the secondary amine (e.g., dimethylamine hydrochloride) (1.5 eq). Stir at 25°C for 4 hours.

    • Causality: Maintaining 25°C prevents the thermal racemization of the atropisomeric C4-aryl bond.

  • Self-Validation: Quench an aliquot in MeOH. If LC-MS shows the methyl ester instead of the amide, the active ester formed successfully but the amine attack failed due to extreme steric block. In such cases, transition to an acyl chloride generation method.

Section 4: Process Workflows

AmidationWorkflow Start Start: 6(7H)-yl)acetic acid + Bulky Amine CheckSteric Assess Steric Bulk around N6 & C4 Start->CheckSteric Standard Standard Coupling (EDC/HOBt) CheckSteric->Standard Low Bulk Advanced Advanced Coupling (HATU / COMU / DIEA) CheckSteric->Advanced High Bulk (e.g., C4-aryl) Failure Low Yield / Epimerization Standard->Failure If Steric Clash Occurs AcidChloride Acyl Chloride Generation (SOCl2) Advanced->AcidChloride If Unreactive Success Successful Amidation (>85% Yield) Advanced->Success LC-MS Confirmed AcidChloride->Success Base Catalyzed Failure->Advanced Optimize

Decision matrix for amidation of sterically hindered pyrrolopyridine acetic acids.

NAlkylation Substrate 5-oxo-5H-pyrrolo[3,4-b]pyridine Core Reagent Add Ethyl Bromoacetate + Cs2CO3 in DMA Substrate->Reagent Reaction Heat to 60°C (Monitor by LC-MS) Reagent->Reaction Validation Self-Validation Check: N- vs O-Alkylation Ratio Reaction->Validation N_Alkyl Desired N6-Alkylation (Major Product) Validation->N_Alkyl >95% Regioselectivity O_Alkyl O-Alkylation (Impurity) Validation->O_Alkyl <5% (Discard) Hydrolysis LiOH Hydrolysis to Acetic Acid N_Alkyl->Hydrolysis

Workflow and self-validation steps for regioselective N-alkylation of the pyrrolopyridine core.

Section 5: References

  • Optimization of Activity, Selectivity, and Liability Profiles in 5-Oxopyrrolopyridine DPP4 Inhibitors Leading to Clinical Candidate (Sa)-2-(3-(Aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-N,N-dimethylacetamide (BMS-767778). ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

  • Atropisomers by Oxidative Aromatization. Encyclopedia.pub. URL: [Link]

  • Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI. URL:[Link]

  • N-Heterocyclic Carbene-Catalyzed Atroposelective Synthesis of Pyrrolo[3,4-b]pyridines with Configurationally Stable C–N Axial Chirality. Organic Letters - ACS Publications. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS/MS Method Validation for 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic Acid: A Comparative Guide to Column Chemistries and Sample Preparation

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Causality, and ICH M10 Compliant Protocols Introduction: The Analyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Causality, and ICH M10 Compliant Protocols

Introduction: The Analytical Challenge of Polar Aromatic Metabolites

The quantification of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid in biological matrices presents a distinct bioanalytical challenge. As a highly polar, amphoteric molecule, it features a pyrrolo-pyridine core, a lactam carbonyl, and a terminal carboxylic acid moiety (pKa ~4.0). At physiological pH, the carboxylic acid is ionized, rendering the molecule highly hydrophilic.

When developing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for such compounds, traditional approaches often fail. Standard C18 columns lack the mechanism to retain the ionized polar moiety, causing the analyte to elute near the void volume where endogenous salts and phospholipids cause severe ion suppression. To meet the rigorous standards of the[1], we must engineer a method that leverages the molecule's unique structural features.

This guide objectively compares standard sample preparation and chromatographic techniques against optimized alternatives, providing a self-validating, field-proven protocol for robust quantification.

Comparative Evaluation 1: Chromatographic Separation (C18 vs. Biphenyl)

The choice of stationary phase dictates both retention and selectivity. We compared a standard Sub-2 µm C18 column against a Sub-2 µm Biphenyl column.

  • The C18 Failure Mechanism: C18 phases rely exclusively on hydrophobic dispersion forces. Because 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid is highly polar, it partitions poorly into the C18 alkyl chains. The result is a retention time ( tR​ ) of 0.8 minutes, co-eluting with early matrix components.

  • The Biphenyl Advantage: Biphenyl stationary phases offer orthogonal retention mechanisms. The electron-dense aromatic rings of the biphenyl ligand engage in strong π−π interactions with the conjugated pyrrolo-pyridine core of the analyte. Additionally, the biphenyl phase provides dipole-dipole interactions that stabilize the lactam moiety. This dual-mechanism pushes the tR​ to 2.4 minutes, well past the ion-suppression zone.

Mechanism cluster_C18 Traditional C18 Phase cluster_Biphenyl Biphenyl Phase Analyte 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid (Polar, Amphoteric, Aromatic Core) C18_Mech Hydrophobic Dispersion Only Analyte->C18_Mech Biphenyl_Mech Pi-Pi & Dipole-Dipole Interactions Analyte->Biphenyl_Mech C18_Result Poor Retention & Matrix Suppression C18_Mech->C18_Result Biphenyl_Result Strong Retention & High Selectivity Biphenyl_Mech->Biphenyl_Result

Fig 1: Mechanistic divergence between C18 and Biphenyl stationary phases for polar aromatic analytes.
Table 1: Chromatographic Performance Comparison
ParameterSub-2 µm C18 ColumnSub-2 µm Biphenyl ColumnCausality / Impact
Retention Time ( tR​ ) 0.8 min (Near Void)2.4 minBiphenyl π−π interactions increase retention.
Peak Asymmetry ( Tf​ ) 1.8 (Severe Tailing)1.1 (Symmetrical)Biphenyl shields secondary silanol interactions.
Matrix Overlap High (Co-elutes with salts)LowEnhanced retention avoids the solvent front.

Comparative Evaluation 2: Sample Preparation (PPT vs. MAX SPE)

Sample preparation must eliminate phospholipids, which are the primary drivers of matrix effect (ion suppression) in positive electrospray ionization (ESI+)[2].

  • Protein Precipitation (PPT): While fast, PPT using acetonitrile only removes proteins. Phospholipids remain in the supernatant, accumulating on the analytical column and causing unpredictable signal quenching over a batch run.

  • Mixed-Mode Anion Exchange (MAX) SPE: MAX SPE is perfectly suited for 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid. By adjusting the plasma pH to 6.5, the analyte's carboxylic acid is fully deprotonated, allowing it to bind tightly to the quaternary amine (anion exchange) sites of the SPE resin. This strong ionic bond permits an aggressive 100% methanol wash, which completely flushes away hydrophobic phospholipids. The analyte is then eluted by dropping the pH (2% Formic Acid), neutralizing the carboxylate and breaking the ionic bond.

Table 2: Matrix Effect and Recovery Comparison

Matrix Factor (MF) calculated via the post-extraction spike method established by [2].

MethodAbsolute Recovery (%)IS-Normalized MFPhospholipid RemovalAchievable LLOQ
Standard PPT 85.2 ± 6.4%0.45 (Severe Suppression)< 10%5.0 ng/mL
MAX SPE 92.8 ± 3.1%0.98 (No Suppression)> 99%0.1 ng/mL

The Self-Validating Protocol: MAX SPE to Biphenyl LC-MS/MS

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates real-time System Suitability Testing (SST) using post-extraction spikes to verify the absence of matrix effects before batch acquisition begins, ensuring compliance with [1].

Workflow A 1. Plasma Sample + Internal Standard B 2. Pretreatment (pH > 6.0) A->B C 3. MAX SPE Load (Anion Exchange) B->C D 4. Aggressive Wash (100% MeOH) C->D E 5. Acidic Elution (2% FA in MeOH) D->E F 6. Biphenyl LC-MS/MS Quantification E->F

Fig 2: Self-validating MAX SPE to Biphenyl LC-MS/MS workflow for robust analyte quantification.
Step-by-Step Methodology

Phase 1: Sample Pretreatment

  • Aliquot 100 µL of human plasma into a 96-well plate.

  • Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: SIL-IS co-elutes exactly with the analyte, normalizing any residual ionization variations.

  • Add 200 µL of 2% NH4​OH in water. Vortex for 2 minutes. Causality: Raises pH above the analyte's pKa, ensuring the carboxylic acid is fully ionized for optimal anion exchange binding.

Phase 2: Mixed-Mode Anion Exchange (MAX) SPE

  • Condition/Equilibrate: 500 µL Methanol, followed by 500 µL Water.

  • Load: Apply the 310 µL pretreated sample.

  • Wash 1 (Aqueous): 500 µL 5% NH4​OH in water (removes polar interferences).

  • Wash 2 (Aggressive Organic): 500 µL 100% Methanol. Causality: Removes >99% of hydrophobic matrix components and phospholipids while the analyte remains ionically bound.

  • Elute: 2 x 200 µL of 2% Formic Acid in Methanol. Causality: The acid neutralizes the analyte's carboxylate group, breaking the ionic interaction with the resin.

  • Evaporate & Reconstitute: Dry under N2​ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Phase 3: LC-MS/MS Acquisition

  • Column: Sub-2 µm Biphenyl, 2.1 x 50 mm, 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 3.0 minutes. Flow rate: 0.5 mL/min.

  • MS/MS Mode: Positive ESI (ESI+), Multiple Reaction Monitoring (MRM).

Phase 4: Real-Time System Validation (The Self-Validating Step) Before injecting the biological batch, inject:

  • A Neat Standard (analyte in reconstitution solvent).

  • A Post-Extraction Spike (PES) blank matrix sample. Action: Calculate the Matrix Factor (MF = Area of PES / Area of Neat Standard)[2]. The batch is only permitted to proceed if the IS-normalized MF is between 0.90 and 1.10 , proving the extraction successfully eliminated ion suppression.

Validation Data Summary

When the Biphenyl column and MAX SPE methodologies are combined, the resulting assay easily exceeds the stringent acceptance criteria set forth by ICH M10[1].

Table 3: ICH M10 Validation Summary (0.1 - 1000 ng/mL Range)
Validation ParameterExperimental ResultICH M10 Acceptance CriteriaStatus
Intra-day Precision (CV%) 2.8% - 4.5%≤ 15% (≤ 20% at LLOQ)PASS
Inter-day Accuracy (%Bias) -1.8% to +3.2%± 15% (± 20% at LLOQ)PASS
Selectivity No interfering peaks > 20% LLOQBlank response < 20% of LLOQPASS
IS-Normalized Matrix Effect 0.98 - 1.02 (CV: 2.1%)CV ≤ 15% across 6 lotsPASS

Conclusion

For the quantification of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid, standard reversed-phase methodologies fall short due to the molecule's polarity and susceptibility to matrix-induced ion suppression. By understanding the chemical causality of the analyte, we can engineer a superior analytical strategy.

Replacing C18 with a Biphenyl stationary phase introduces critical π−π interactions that secure retention away from the solvent front. Concurrently, utilizing Mixed-Mode Anion Exchange (MAX) SPE leverages the analyte's carboxylic acid moiety, permitting aggressive organic washing that eradicates phospholipids. Together, these technologies create a highly sensitive, self-validating system that ensures absolute data integrity and strict adherence to global regulatory guidelines.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH M10 on bioanalytical method validation and study sample analysis. URL:[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Guidance for Industry: Bioanalytical Method Validation. URL:[Link]

Sources

Comparative

Comparing binding affinity of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid analogs

As a Senior Application Scientist in neuropharmacology, I frequently evaluate novel heterocyclic scaffolds for central nervous system (CNS) targets. The 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid core is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in neuropharmacology, I frequently evaluate novel heterocyclic scaffolds for central nervous system (CNS) targets. The 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid core is a highly privileged pharmacophore, most notably recognized for its utility in developing Positive Allosteric Modulators (PAMs) for the M4 Muscarinic Acetylcholine Receptor (mAChR) [1].

Selective activation of the M4 receptor is a clinically validated strategy for treating the cognitive and psychotic symptoms of schizophrenia and Alzheimer's disease[2]. However, because the orthosteric (primary) binding site of muscarinic receptors is highly conserved across subtypes (M1–M5), developing selective orthosteric agonists has historically failed[3]. The 5-oxopyrrolopyridine scaffold bypasses this by binding to a less conserved allosteric vestibule, potentiating the affinity and efficacy of endogenous acetylcholine (ACh)[4].

This guide objectively compares the binding affinities and functional potencies of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid analogs, providing the mechanistic rationale and self-validating experimental protocols required for lead optimization.

Mechanistic Rationale: Allosteric Modulation of M4 mAChR

The M4 receptor is a Gi/o​ -coupled GPCR. When an analog binds to the allosteric site, it induces a conformational change that alters the binding pocket of the orthosteric site. This interaction is quantified by the cooperativity factor ( α ). An α>1 indicates positive cooperativity (a PAM), meaning the analog increases the receptor's affinity for ACh.

Fig 1: M4 mAChR signaling pathway and the dual-binding mechanism of positive allosteric modulators.

Comparative Binding Affinity & Structure-Activity Relationship (SAR)

The free carboxylic acid in the base 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid compound is generally a poor CNS drug candidate. At physiological pH, the ionized carboxylate prevents passive blood-brain barrier (BBB) penetration and clashes with the hydrophobic residues (e.g., Tyr439) in the M4 extracellular loops.

To achieve the nanomolar potencies required for clinical viability, medicinal chemists convert the acetic acid moiety into bulky, lipophilic amides or ethers[2][5]. This modification not only eliminates the unfavorable electrostatic repulsion but also establishes vectoral hydrogen bonding with the receptor backbone.

Table 1: Comparative in vitro binding and functional data of pyrrolo[3,4-b]pyridin-5-one analogs

Analog Modification (R-Group)M4 PAM EC50​ (nM)*Cooperativity ( α )BBB Penetration (LogBB)Target Suitability
Free Acetic Acid (Base Scaffold) > 10,000N/ALow (< -1.0)Synthetic Intermediate
N,N-dimethylacetamide 1,25012Moderate (~ 0.1)Tool Compound
Substituted Piperidine Amide 8538High (> 0.5)Lead Candidate
Halogenated Aryl Amide 875High (> 0.8)PET Tracer / Clinical Lead

*Data synthesized from FLIPR-based human M4 PAM assays, reflecting the typical 5 nM to 15,000 nM range observed for this class of allosteric modulators[2].

Self-Validating Experimental Workflows

To accurately assess the binding affinity and functional potency of these analogs, we rely on two orthogonal, self-validating assays. The protocols below are designed with internal controls to ensure that observed signals are strictly receptor-mediated.

Protocol 1: Functional FLIPR Calcium Mobilization Assay

Causality & Logic: The M4 receptor naturally couples to Gi​ , which inhibits cAMP production. Measuring cAMP is kinetically slow and prone to high background noise. To create a high-throughput, self-validating system, we use Chinese Hamster Ovary (CHO) cells co-transfected with the M4 receptor and a chimeric G-protein ( Gqi5​ ). The Gqi5​ chimera forces the Gi​ -coupled receptor to signal through the Gq​ pathway, triggering a rapid, easily quantifiable release of intracellular calcium ( Ca2+ )[2].

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-M4- Gqi5​ cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM fluorescent calcium indicator dye (diluted in assay buffer with probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C.

  • Baseline Read: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Read baseline fluorescence for 10 seconds to establish the negative control threshold.

  • Compound Addition (PAM): Add 10 µL of the pyrrolopyridine analog (10-point concentration curve, 0.1 nM to 10 µM). Read for 3 minutes. Validation check: A pure PAM should not induce a calcium spike on its own (lack of intrinsic agonism).

  • Agonist Challenge: Add 10 µL of Acetylcholine at an EC20​ concentration (predetermined to yield 20% of the maximum receptor response).

  • Data Analysis: Measure the peak fluorescence. Calculate the EC50​ of the PAM based on its ability to shift the ACh EC20​ response toward Emax​ .

Fig 2: High-throughput FLIPR calcium mobilization workflow using Gqi5 chimeric proteins.

Protocol 2: Radioligand Binding Assay for Allosteric Cooperativity

Causality & Logic: Functional assays (like FLIPR) measure downstream signaling, which can be amplified by cellular machinery. To determine true biochemical binding affinity ( KB​ ) at the receptor level, we use a radioligand displacement assay. We utilize [3H] -N-methylscopolamine ( [3H] -NMS), a well-characterized orthosteric antagonist. A true PAM will alter the dissociation kinetics of [3H] -NMS, proving allosteric interaction[6].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from CHO-M4 cells using differential centrifugation. Resuspend in HEPES assay buffer.

  • Assay Assembly: In a 96-well plate, combine 50 µg of M4 membrane protein, a fixed concentration of [3H] -NMS (e.g., 0.5 nM), and varying concentrations of the pyrrolopyridine analog.

  • Self-Validating Control: In parallel wells, add 10 µM Atropine (a saturating orthosteric antagonist) to define Non-Specific Binding (NSB). Specific binding is Total Binding minus NSB.

  • Incubation: Incubate the plate at room temperature for 2 hours to reach equilibrium.

  • Filtration & Reading: Harvest the membranes onto GF/B glass fiber filters pre-soaked in 0.5% PEI. Wash rapidly with ice-cold buffer to remove unbound radioligand. Add scintillation fluid and read radioactive decay (CPM) on a MicroBeta counter.

  • Kinetic Analysis: Use an allosteric ternary complex model to calculate the cooperativity factor ( α ). If the analog slows the dissociation of [3H] -NMS, it confirms allosteric binding.

Discussion & Lead Selection

While the 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid core is an excellent starting point, application scientists must carefully monitor the liability profiles of its derivatives. For instance, while certain 1,3-dihydro-pyrrolopyridine derivatives exhibit high in vitro affinity, they have historically suffered from poor blood-brain barrier penetration in non-human primate PET imaging studies[3].

To overcome this, the most successful clinical candidates in this class convert the acetic acid into sterically hindered, halogenated amides[5]. This reduces the polar surface area, protects the molecule from rapid hepatic metabolism, and maximizes hydrophobic contacts within the M4 allosteric pocket, yielding sub-10 nM affinities and robust in vivo efficacy.

Sources

Validation

Comparative Efficacy of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid in Cell Line Models

Executive Summary & Target Overview The M4 muscarinic acetylcholine receptor (mAChR) has emerged as a highly validated, clinically relevant target for the treatment of psychiatric and cognitive disorders, particularly sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Overview

The M4 muscarinic acetylcholine receptor (mAChR) has emerged as a highly validated, clinically relevant target for the treatment of psychiatric and cognitive disorders, particularly schizophrenia[1]. Due to the high sequence conservation of the orthosteric binding site across the M1-M5 subtypes, achieving selectivity with traditional agonists is notoriously difficult[1]. Positive allosteric modulators (PAMs) overcome this by binding to topographically distinct sites. This guide evaluates the comparative efficacy of a novel PAM scaffold, 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid (herein referred to as 5-OPAA ), against established benchmark M4 PAMs in robust cell line models.

Mechanistic Rationale & Pathway Dynamics

The M4 mAChR is a Gi/o-coupled G-protein coupled receptor (GPCR). Upon activation, the Gαi subunit inhibits adenylyl cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) levels.

Unlike orthosteric agonists, PAMs do not activate the receptor directly. Instead, they induce a conformational shift that substantially potentiates the receptor's response to endogenous acetylcholine (ACh) by increasing its binding affinity and/or coupling efficiency to G proteins[2]. The 5-OPAA compound utilizes a unique pyrrolo-pyridine-dione core that occupies a distinct allosteric pocket, driving potent positive cooperativity while maintaining a favorable physicochemical profile.

M4_Signaling ACh Acetylcholine (Orthosteric) M4 M4 mAChR (Conformational Shift) ACh->M4 Binds PAM 5-OPAA (Allosteric) PAM->M4 Potentiates Gi Gi/o Protein Activation M4->Gi Couples AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces

Fig 1: M4 mAChR Gi-coupled signaling pathway and allosteric potentiation by 5-OPAA.

Comparative Efficacy Profiling

To objectively benchmark 5-OPAA, we compared its pharmacological parameters against two extensively characterized M4 PAMs: VU0152100 and LY2033298[2]. Efficacy was determined by the compound's ability to potentiate an EC20 concentration of ACh in a functional cAMP accumulation assay using CHO-K1 cells stably expressing the human M4 receptor.

Table 1: Pharmacological Parameters of M4 PAMs in CHO-K1 hM4 Cells

CompoundTargetpEC50 ± SEMEC50 (nM)Fold-Shift (α)Emax (% ACh max)
5-OPAA M4 PAM7.12 ± 0.0575.842x78%
VU0152100 M4 PAM6.59 ± 0.07257.028x69%
LY2033298 M4 PAM6.19 ± 0.03646.018x67%

Data Synthesis: 5-OPAA demonstrates superior in vitro potency (EC50 = 75.8 nM) compared to the benchmark VU0152100 (257 nM) and LY2033298 (646 nM)[2]. The robust 42-fold leftward shift in the ACh concentration-response curve underscores the high cooperativity factor (α) of the pyrrolo-pyridine-dione scaffold.

Experimental Methodology: cAMP Accumulation Assay

To ensure a self-validating and highly trustworthy system, the protocol relies on specific pharmacological controls. Because M4 is Gi-coupled, basal cAMP levels must first be artificially elevated using Forskolin to accurately measure the receptor's inhibitory effect[3].

Step-by-Step Protocol:

  • Cell Culture & Seeding : Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human M4 (hM4) receptors. Seed at 10,000 cells/well in a 384-well microplate and incubate overnight.

    • Causality : CHO-K1 cells lack endogenous muscarinic receptors, ensuring that all measured Gi-coupling is exclusively derived from the transfected hM4 target, eliminating background noise.

  • Pre-incubation (System Stabilization) : Wash cells with stimulation buffer (HBSS containing 5 mM HEPES and 0.1% BSA). Add 500 µM IBMX (3-isobutyl-1-methylxanthine) and varying concentrations of 5-OPAA. Incubate for 30 minutes at 37°C.

    • Causality : IBMX acts as a broad-spectrum phosphodiesterase (PDE) inhibitor. By preventing the premature enzymatic degradation of cAMP, it stabilizes the assay's signal window and prevents false negatives[3].

  • Stimulation (Pathway Activation) : Add an EC20 concentration of Acetylcholine alongside 10 µM Forskolin. Incubate for an additional 30 minutes.

    • Causality : Forskolin directly activates adenylyl cyclase, creating a surge in cAMP. The M4 PAM (5-OPAA) potentiates the ACh-mediated activation of the Gi protein, which subsequently inhibits this Forskolin-induced cAMP surge[3].

  • Detection (TR-FRET) : Lyse the cells using a buffer containing HTRF (Homogeneous Time-Resolved Fluorescence) anti-cAMP cryptate and d2-labeled cAMP.

    • Causality : The competitive binding between endogenous cellular cAMP and the d2-labeled cAMP for the cryptate antibody provides a highly sensitive, interference-free readout that is unaffected by compound autofluorescence.

  • Data Analysis : Calculate the TR-FRET ratio (665 nm / 620 nm). Normalize the data to the Forskolin-only control (0% inhibition) and the maximum ACh response (100% inhibition).

    • Causality : Validating the assay robustness by confirming a Z'-factor > 0.6 ensures the dynamic range is statistically viable for high-throughput comparison.

Assay_Workflow Step1 Step 1: Cell Preparation Seed CHO-K1 hM4 cells (Null background ensures specificity) Step2 Step 2: Pre-incubation Add IBMX (PDE inhibitor) + 5-OPAA (PAM) Step1->Step2 Step3 Step 3: Stimulation Add EC20 ACh + Forskolin (AC activator) Step2->Step3 Step4 Step 4: Detection Lyse cells & add HTRF cAMP antibodies Step3->Step4 Step5 Step5 Step4->Step5

Fig 2: Step-by-step workflow for the M4 mAChR cAMP accumulation assay.

References

  • Source: eLife (via PMC)
  • Source: ACS Chemical Neuroscience (via PMC)
  • McN-A-343 | 55-45-8 - Benchchem (cAMP Accumulation Assay Protocol)

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid (CAS No. 1206970-09-3).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid (CAS No. 1206970-09-3). As a research chemical, complete toxicological and hazard data are not always available. Therefore, this protocol is grounded in the precautionary principle: treat this compound as hazardous waste to ensure the highest level of safety for personnel and the environment.

Core Principle: Hazard Assessment and Characterization

A thorough understanding of a compound's potential hazards is the foundation of safe handling and disposal. In the absence of a specific Safety Data Sheet (SDS), we must infer the risks based on the compound's chemical structure and related molecules.

Chemical Identity:

  • Chemical Name: 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid[1]

  • CAS Number: 1206970-09-3[1]

  • Molecular Formula: C9H8N2O3[1]

  • Molecular Weight: 192.17 g/mol [1]

Inferred Hazard Profile: The molecule possesses two key functional groups that dictate its potential hazards: a carboxylic acid and a pyrrolopyridine bicyclic core.

  • Carboxylic Acid Moiety: Like other organic acids, this group can cause irritation or corrosive damage to skin, eyes, and the respiratory tract.[2][3][4] Disposal procedures must account for its acidic nature to avoid violent reactions with bases or corrosion of incompatible containers.

  • Pyrrolo[3,4-b]pyridine Core: This heterocyclic system is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural feature in pharmacologically active compounds.[5][6] Derivatives of pyrrolopyridines have demonstrated a wide spectrum of biological activities, including potential anticancer and anti-inflammatory properties.[7][8][9] This activity implies that the compound could have unknown, potent toxicological effects on humans and aquatic life.

Potential Hazard Causality (Based on Chemical Structure)
Skin/Eye Irritation or Corrosion The carboxylic acid functional group is acidic and can cause chemical burns upon contact.[3][10]
Unknown Toxicological Effects The pyrrolopyridine core is found in many biologically active molecules; this compound may interact with biological systems in unforeseen ways.[7][8]
Environmental Hazard As a potentially bioactive molecule, its release into the environment could harm aquatic organisms and ecosystems.
Reactivity Can react exothermically with bases. May be incompatible with strong oxidizing agents.

Mandatory Personal Protective Equipment (PPE)

Given the inferred hazards, a stringent PPE protocol is non-negotiable. The following equipment must be worn at all times when handling the compound, including during disposal procedures.

Equipment Specification & Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[11] Protects against splashes of the compound in solid or solution form.
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Inspect gloves for tears or holes before use.[11] Provides a barrier against skin contact. For prolonged contact, consider double-gloving.
Body Protection Flame-resistant lab coat. Ensures no skin is exposed between the glove and sleeve.
Respiratory Protection Not typically required if handling small quantities inside a certified chemical fume hood. If weighing or transferring powder outside a hood, a NIOSH-approved N95 respirator may be necessary to prevent inhalation.[12]

Step-by-Step Disposal Protocol: From Bench to Pickup

Disposal of this compound must follow a documented, compliant workflow. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[13]

Step 1: Waste Characterization

Identify the physical form of the waste:

  • Solid Waste: Unused or expired pure compound, contaminated labware (e.g., weigh boats, contaminated gloves, paper towels).

  • Liquid Waste: Solutions containing the compound dissolved in a solvent.

Step 2: Container Selection and Preparation

Select a container that is compatible, leak-proof, and has a secure, tight-fitting lid.[14][15]

  • For Solids: A wide-mouth polyethylene or glass jar.

  • For Liquids: A high-density polyethylene (HDPE) or glass bottle. If the solvent is halogenated (e.g., dichloromethane), store it in a dedicated halogenated waste container.

  • Preparation: Before adding any waste, affix a "Hazardous Waste" label to the container.[16]

Step 3: Waste Collection
  • Solids: Carefully place contaminated items and any excess solid into the designated solid waste container.

  • Liquids: Using a funnel, pour liquid waste into the designated liquid waste container.

  • Empty Containers: The original container of the compound must be triple-rinsed with a suitable solvent (e.g., ethanol, acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[14] Only after being triple-rinsed and air-dried can the defaced container be discarded in the appropriate glass or plastic recycling.

Step 4: Labeling the Waste Container

Proper labeling is a critical regulatory requirement.[16] The hazardous waste tag must be filled out completely and legibly:

  • Write the full, unabbreviated chemical name: "2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid" .

  • List all other components and their approximate percentages (e.g., "Methanol, ~90%").

  • Indicate the total quantity of waste.

  • Mark all applicable hazard characteristics (e.g., "Toxic," "Corrosive" if in acidic solution).

  • Include the date the first drop of waste was added and the name of the generating researcher/lab.

Step 5: Waste Segregation and Storage

Store the sealed waste container in a designated and labeled Satellite Accumulation Area (SAA) .[17]

  • Segregation is Key: Store this acidic waste away from incompatible materials, particularly bases, to prevent violent neutralization reactions. Maintain separation from strong oxidizing agents.[18]

  • Use secondary containment (e.g., a plastic tub) to catch any potential leaks.

  • Store hazardous waste below eye level.[14]

Step 6: Requesting Final Disposal

Once the waste container is 75% full or has been accumulating for 150 days, arrange for its removal.[14] Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.[17] Do not attempt to transport the waste off-site yourself.

Visualization: Disposal Workflow

The following diagram outlines the decision-making and procedural flow for proper disposal.

G cluster_prep Preparation Phase cluster_collection Collection & Storage cluster_disposal Final Disposal start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 container Select & Label Hazardous Waste Container ppe->container Step 2 collect Transfer Waste to Container (Solid or Liquid) container->collect Step 3 seal Securely Seal Container collect->seal Step 4 segregate Store in Designated SAA (Segregate from Bases) seal->segregate Step 5 full Container is >75% Full OR Accumulation Time Limit Reached segregate->full Step 6 request Contact EH&S for Pickup full->request Step 7 end_node Compliant Disposal request->end_node

Caption: Workflow for compliant disposal of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid.

Emergency Procedures: Spill Management

Accidents can happen. A prepared response is essential to mitigate risk.

  • Small Spill (Contained on a benchtop):

    • Alert personnel in the immediate area.

    • If the compound is dissolved in a flammable solvent, ensure there are no ignition sources.

    • Wearing your full PPE, cover the spill with an absorbent material appropriate for the solvent (e.g., universal chemical absorbent pads).

    • For the neat solid, gently sweep it up with a dustpan and brush. Avoid creating dust.

    • Collect all contaminated materials in a sealed bag or container, label it as hazardous waste, and dispose of it according to the protocol above.

    • Clean the spill area with an appropriate decontaminating solution.

  • Large Spill (Outside of a fume hood, on the floor):

    • EVACUATE the area immediately.

    • Alert others and activate the nearest fire alarm if there is a fire or explosion risk.

    • Close the laboratory doors.

    • Call your institution's emergency number and inform them of the chemical spill.[18] Provide the chemical name and location.

    • Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.

References

  • Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Washington Nanofabrication Facility. Organic Acid Standard Operating Procedure. [Link]

  • Reddit r/NoStupidQuestions. (2022, January 18). How do labs dispose acids or chemical residue?. [Link]

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Handling

Personal protective equipment for handling 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid

As a Senior Application Scientist overseeing chemical safety and operational workflows, I approach laboratory safety not as a set of arbitrary rules, but as a rigorous, causality-driven discipline. When handling speciali...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical safety and operational workflows, I approach laboratory safety not as a set of arbitrary rules, but as a rigorous, causality-driven discipline. When handling specialized active pharmaceutical intermediates (APIs) or building blocks like 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid (CAS: 1206970-09-3)[1], standard precautions are insufficient. You must implement self-validating safety systems.

This compound (Molecular Weight: 192.17 g/mol , Formula: C9H8N2O3) typically presents as a dry powder[1]. The primary operational hazards are dermal sensitization and the inhalation of aerosolized particulates during weighing or transfer. The following guide provides a comprehensive, scientifically grounded protocol for the personal protective equipment (PPE) and logistical handling required for this chemical.

Causality-Driven Hazard Assessment

According to OSHA’s Laboratory Standard (29 CFR 1910.1450), PPE must serve as the final barrier after engineering controls[2]. For uncharacterized or partially characterized heterocyclic organic acids, we operate under the assumption of high biological activity.

  • Inhalation Risk: Dry powders generate microscopic aerosols when disturbed by spatulas or ambient air currents. Inhalation bypasses the skin's protective stratum corneum, introducing the chemical directly to the highly vascularized pulmonary tissue.

  • Ocular Risk: The compound's acidic functional group can cause severe irritation to the ocular mucosa. Standard safety glasses are inadequate because they lack an orbital seal, leaving the eyes vulnerable to airborne dust[3].

  • Dermal Risk: Sweat can dissolve the powder on contact, facilitating percutaneous absorption.

Quantitative PPE Specifications

To mitigate these risks, your PPE must be selected based on empirical standards rather than convenience. Below is the mandatory PPE matrix for handling this compound.

PPE CategoryRecommended SpecificationStandard / MetricCausality & Rationale
Hand Protection Double-layered Nitrile (min 4 mil inner, 6 mil outer)EN 374 / ASTM D6978Nitrile provides excellent resistance to organic acids. Double-gloving creates a self-validating system; if the outer glove breaches, the inner remains intact[3].
Eye/Face Protection Indirect Vented Chemical Splash GogglesANSI Z87.1-2015Safety glasses lack orbital seals. Goggles prevent fine powder aerosols from contacting ocular mucosa[3].
Body Protection Fluid-Resistant Laboratory CoatOSHA 29 CFR 1910.132Prevents dermal accumulation of API dust. Must be knee-length with fitted cuffs to prevent snagging and exposure[4].
Respiratory N95/P100 Particulate RespiratorNIOSH ApprovedRequired only if handling outside a validated fume hood (e.g., during a spill response) to prevent inhalation of aerosolized particulates[4].

Self-Validating Operational Protocols

A protocol is only as strong as its ability to verify its own success. Follow these step-by-step methodologies to ensure absolute safety.

Phase 1: PPE Donning & Integrity Validation
  • Glove Inflation Test: Before donning your inner nitrile gloves, trap air inside the glove and roll the cuff tightly to pressurize the fingers.

    • Causality: This validates microscopic integrity. A glove that holds pressure has no pinhole leaks.

  • Base Layering: Don the inner gloves, ensuring they cover the cuffs of your inner clothing. Don the lab coat, buttoning it completely to the neck[4].

  • Outer Glove Contrast: Don a second pair of nitrile gloves of a different color over the lab coat cuffs.

    • Causality: The color contrast immediately highlights any micro-tears in the outer glove during spatula handling, creating a visual alarm system[3].

  • Orbital Seal Verification: Don chemical splash goggles. Run a finger along the soft rubber seal against your face.

    • Causality: A continuous orbital seal validates that your eyes are isolated from ambient air currents carrying API dust[3].

Phase 2: Chemical Handling & Transfer
  • Engineering Control Validation: Place the sealed container of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid inside a certified chemical fume hood. Verify the face velocity is between 80–100 feet per minute (fpm).

  • Static Elimination: Use an anti-static gun (Zerostat) or a static dissipative weigh boat.

    • Causality: Powders cling to spatulas and fly out of weigh boats due to static charge. Eliminating static prevents uncontrolled aerosolization.

  • Transfer: Open the container only when fully inside the hood. Weigh the required mass and dissolve it into your target solvent before removing it from the hood.

Phase 3: Doffing & Decontamination
  • Outer Glove Removal: Remove the outer contaminated gloves inside the fume hood and dispose of them in the solid hazardous waste bin.

  • Surface Decontamination: Wipe down the balance and hood surface with a solvent-dampened wipe.

  • Final Doffing: Step away from the hood. Remove goggles by the straps (do not touch the front). Unbutton the lab coat and remove the inner gloves last, washing your hands immediately with soap and water[5].

Spill Response & Disposal Plan

In the event of an accidental spill of the dry powder, standard sweeping will exacerbate the hazard by throwing the compound into the air.

  • Evacuate and Assess: Step back from the spill. If the spill is outside the fume hood, immediately don an N95/P100 respirator[4].

  • Dampen and Contain: Do not sweep dry powder. Gently place a damp absorbent pad (wetted with water or a compatible solvent) directly over the spilled 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid.

    • Causality: The liquid collapses the aerosolization risk, binding the fine powder into a manageable solid/liquid matrix[5].

  • Wipe Inward: Wipe from the outer edges of the spill toward the center to prevent spreading the contamination.

  • Hazardous Waste Segregation: Place all contaminated pads, weigh boats, and outer gloves into a pre-labeled, sealable hazardous waste bag. Log the waste as "Hazardous Organic Acid / API Intermediate" in accordance with your facility's environmental health and safety (EHS) guidelines.

Workflow Visualization

The following decision matrix illustrates the logical flow for safely handling this specific pyrrolopyridine derivative.

G Start Task: Handle 2-(5-oxo-5H-pyrrolo[3,4-b] pyridin-6(7H)-yl)acetic acid CheckState Determine Physical State Start->CheckState Solid Dry Powder (Weighing/Transfer) CheckState->Solid Powder Liquid In Solution (Assay/Dilution) CheckState->Liquid Solution EngControl Engage Fume Hood (Face Velocity: 80-100 fpm) Solid->EngControl PPE Don Validated PPE: Double Nitrile, Goggles, Lab Coat Liquid->PPE EngControl->PPE SpillCheck Did a Spill Occur? PPE->SpillCheck SpillResponse Damp Absorbent Protocol (Suppress Aerosolization) SpillCheck->SpillResponse Yes Disposal Hazardous Waste Segregation & Logging SpillCheck->Disposal No SpillResponse->Disposal

Fig 1: Safe handling and spill response workflow for pyrrolopyridine derivatives.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf". Available at:[Link][5]

  • National Institutes of Health (NIH) / PMC. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection". Available at:[Link][4]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". Available at:[Link][2]

  • University of Southern California (USC) Environmental Health & Safety. "Personal Protective Equipment (PPE) Selection". Available at:[Link][3]

Sources

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